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  • Product: Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate
  • CAS: 1355334-55-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate

Executive Summary In contemporary medicinal chemistry, the 5-oxopyrrolidine (pyroglutamic acid) core serves as a highly versatile, conformationally restricted scaffold. It is frequently utilized in the development of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 5-oxopyrrolidine (pyroglutamic acid) core serves as a highly versatile, conformationally restricted scaffold. It is frequently utilized in the development of novel antimicrobial, anticancer, and neuroactive agents[1][2]. Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate represents a highly optimized intermediate within this class. By incorporating a lipophilic 3-chlorobenzyl moiety at the N1 position and a reactive methyl ester at the C3 position, this compound provides an ideal foundation for extensive downstream derivatization, particularly in the synthesis of hydrazides, hydrazones, and complex heterocyclic systems[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data. This whitepaper details the causality behind the synthetic workflows, the structure-activity relationship (SAR) dynamics of the scaffold, and self-validating protocols for its utilization in drug discovery pipelines.

Physicochemical Profiling

Understanding the baseline properties of this scaffold is critical for predicting its behavior in organic solvents and biological assays. The data is summarized below[4].

PropertyValue
Chemical Name Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate
CAS Registry Number 1355334-55-2
Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
Core Scaffold 5-oxopyrrolidine (Pyroglutamic acid analog)
Key Functional Groups Lactam (H-bond acceptor), Methyl Ester (Electrophile), Halogenated Benzyl (Lipophilic domain)

Mechanistic Synthesis and Derivatization Pathway

The synthesis of the target ester and its subsequent derivatization relies on highly predictable, thermodynamically driven reactions. The parent acid is typically formed via a tandem Michael addition and intramolecular cyclization between itaconic acid and 3-chlorobenzylamine[2][5]. The resulting carboxylic acid is then esterified to yield the title compound, which acts as a gateway to broader chemical libraries.

Workflow Step1 Itaconic Acid + 3-Chlorobenzylamine Step2 Michael Addition & Cyclization (H2O, Reflux) Step1->Step2 Step3 1-(3-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid Step2->Step3 Step4 Fischer Esterification (MeOH, cat. H2SO4, Reflux) Step3->Step4 Step5 Methyl 1-(3-Chlorobenzyl)-5- oxopyrrolidine-3-carboxylate Step4->Step5 Step6 Hydrazinolysis (NH2NH2·H2O, iPrOH, Reflux) Step5->Step6 Step7 Carbohydrazide Derivative (Active Scaffold) Step6->Step7

Synthetic pathway from itaconic acid to functionalized 5-oxopyrrolidine-3-carbohydrazide scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not only the procedural steps but the chemical causality and validation metrics required to confirm success.

Protocol A: Synthesis of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate

This protocol converts the parent carboxylic acid into the target methyl ester via Fischer esterification[2].

  • Reagent Preparation: Dissolve 1 equivalent of 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in an excess of anhydrous methanol (approx. 5 mL per mmol of substrate).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ , approx. 0.05 equivalents) dropwise under continuous stirring.

    • Causality: Methanol serves a dual purpose as both the solvent and the nucleophile, driving the equilibrium toward the ester product via Le Chatelier's principle. The H2​SO4​ acts as a proton donor, protonating the carbonyl oxygen of the acid to drastically increase the electrophilicity of the carbonyl carbon.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65°C) for 4 to 8 hours.

  • Workup: Evaporate the methanol under reduced pressure. Neutralize the residue using a 5% aqueous sodium carbonate ( Na2​CO3​ ) solution to quench the acid catalyst and partition the product into an organic solvent (e.g., ethyl acetate).

  • System Validation:

    • TLC: A distinct upward shift in the Rf​ value (using a DCM:MeOH mobile phase) will confirm the conversion of the highly polar carboxylic acid to the less polar methyl ester.

    • IR Spectroscopy: Look for the characteristic shift of the C=O stretch from ~1700 cm−1 (acid) to ~1740 cm−1 (ester) and the complete disappearance of the broad O-H stretch[2].

Protocol B: Hydrazinolysis to Carbohydrazide Derivatives

The methyl ester is a prime candidate for conversion into a carbohydrazide, a critical intermediate for synthesizing bioactive hydrazones and triazoles[3][5].

  • Reaction Setup: Dissolve the methyl ester (1 equivalent) in isopropanol.

  • Nucleophilic Addition: Add an excess of hydrazine hydrate ( NH2​NH2​⋅H2​O , 2.5 to 3 equivalents) to the solution.

    • Causality: Hydrazine is a potent nucleophile due to the alpha-effect. An excess is strictly required to prevent the newly formed hydrazide from acting as a nucleophile against unreacted ester, which would result in the formation of an undesirable, symmetrical diacylhydrazine dimer[5]. Isopropanol (boiling point 82°C) is selected over methanol because it provides optimal thermal kinetic energy for the acyl substitution without risking thermal degradation of the pyrrolidinone ring.

  • Reflux: Heat the mixture to reflux for 2 to 4 hours. Monitor via TLC until the ester spot is consumed.

  • Isolation: Allow the mixture to cool to room temperature. The carbohydrazide will typically crystallize directly from the reaction mixture[2]. Filter and wash with cold isopropanol.

  • System Validation:

    • 1H NMR: Successful conversion is confirmed by the disappearance of the sharp methoxy singlet at ~3.7 ppm and the emergence of D2​O -exchangeable proton signals corresponding to the −NHNH2​ group (typically a broad singlet around 4.3 ppm for NH2​ and 9.5 ppm for NH ).

Structure-Activity Relationship (SAR) Dynamics

When integrating Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate into a drug discovery program, the structural components provide distinct pharmacological advantages:

  • The 5-Oxopyrrolidine Core: This lactam ring mimics the conformation of a peptide bond. Because it is a rigid, cyclic structure, it heavily restricts the conformational entropy of the molecule, allowing for a higher binding affinity to target proteins if the geometry matches the binding pocket[1]. Furthermore, the lactam carbonyl acts as a robust hydrogen-bond acceptor.

  • The 3-Chlorobenzyl Moiety: The addition of the chlorobenzyl group at the N1 position serves two primary functions. First, it significantly increases the overall lipophilicity (LogP) of the scaffold, which is crucial for cellular membrane permeability in antimicrobial applications[3]. Second, the meta-substituted chlorine atom is capable of participating in halogen bonding —a highly directional, non-covalent interaction with electron-rich residues (such as backbone carbonyls or pi-systems) within a biological target's active site.

References

  • EvitaChem. "Screening Compounds P40869 | EvitaChem". EvitaChem Inventory.
  • BenchChem. "Application Notes and Protocols: Derivatization of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid". BenchChem Protocols.
  • PMC. "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health". National Institutes of Health (NIH).
  • MDPI. "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents". MDPI Pharmaceuticals.
  • PMC. "Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures". National Institutes of Health (NIH).

Sources

Exploratory

Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (CAS 1355334-55-2): A Comprehensive Technical Guide on Synthesis, Mechanistic Utility, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the 5-oxopyrrolidine (γ-lactam) core is recognized as a highly privileged scaffold. It serves as the structural foundation for numerous central nervous system (CNS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 5-oxopyrrolidine (γ-lactam) core is recognized as a highly privileged scaffold. It serves as the structural foundation for numerous central nervous system (CNS) therapeutics (e.g., racetams) and targeted inhibitors for oncology and inflammation. Methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (CAS: 1355334-55-2) [1] is a highly versatile, synthetically accessible intermediate that leverages this core.

As a Senior Application Scientist, I have observed that the strategic placement of the 3-chlorobenzyl moiety at the N1 position significantly enhances the lipophilicity and halogen-bonding capabilities of the molecule. Meanwhile, the methyl ester at the C3 position acts as an essential functional handle—either serving as a lipophilic prodrug moiety to enhance cellular permeability or acting as a precursor for the synthesis of complex hydrazides, triazoles, and peptidomimetics. This whitepaper provides a rigorous, self-validating guide to the physicochemical profiling, synthesis, and mechanistic utility of this critical compound.

Physicochemical Profiling

Understanding the baseline quantitative metrics of a compound is the first step in rational drug design and analytical validation. The table below summarizes the core physicochemical properties of the target molecule[1][2].

PropertyValue
Compound Name Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate
CAS Number 1355334-55-2
Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
MDL Number MFCD19706062
Predicted Boiling Point 424.1 ± 45.0 °C
Predicted Density 1.311 ± 0.06 g/cm³
Predicted pKa -2.00 ± 0.40

Rational Design & Mechanistic Utility

The utility of 5-oxopyrrolidine-3-carboxylate derivatives stems from their ability to mimic peptide bonds while maintaining a rigid, metabolically stable conformation.

Pharmacological Targeting

Recent studies have demonstrated that N-substituted 5-oxopyrrolidines are potent inhibitors of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical drivers of extracellular matrix (ECM) degradation in cancer metastasis and chronic inflammation[3].

Causality in Design: The γ-lactam carbonyl acts as a hydrogen-bond acceptor, anchoring the molecule within the enzyme's active site. The addition of the 3-chlorobenzyl group is not arbitrary; the chlorine atom engages in specific halogen bonding within the hydrophobic S1' pocket of MMPs, drastically increasing binding affinity compared to unhalogenated analogs.

Pathway Lactam γ-Lactam Core & 3-Chlorobenzyl Group Pocket S1' Pocket Binding (Halogen Bond) Lactam->Pocket Anchors in MMP MMP-2 / MMP-9 Enzymes Pocket->MMP Inactivates ECM ECM Degradation MMP->ECM Prevents Block Inhibition of Metastasis ECM->Block Results in

Caption: Mechanistic pathway of 5-oxopyrrolidine derivatives inhibiting MMP-driven ECM degradation.

Synthetic Methodology & Self-Validating Protocol

To ensure absolute scientific integrity, the synthesis of Methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate is designed as a two-step, self-validating workflow. We utilize the condensation of a primary amine with itaconic acid—a highly efficient, atom-economical route that avoids heavy metal catalysts[4].

Step 1: Amidation and Aza-Michael Cyclization

Objective: Synthesize the intermediate 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Causality of Reagents: Itaconic acid provides a pre-formed C4 dicarboxylic backbone. Water is selected as the solvent because it drives the precipitation of the highly crystalline intermediate upon cooling, effectively purifying the product without the need for column chromatography.

  • Protocol:

    • Suspend itaconic acid (1.0 eq) in distilled water.

    • Add 3-chlorobenzylamine (1.0 eq) dropwise at room temperature. Note: An exothermic acid-base reaction will initially form a salt.

    • Heat the mixture to reflux (100 °C) for 4–6 hours. The heat drives the nucleophilic attack of the amine on the less sterically hindered carboxyl group, followed by an intramolecular aza-Michael addition to the α,β-unsaturated double bond to close the γ-lactam ring.

    • Cool the reaction mixture to 4 °C overnight.

    • Filter the resulting crystalline precipitate, wash with cold water, and dry under a vacuum.

  • In-Process Quality Control (IPQC): Verify cyclization via FT-IR. The disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong γ-lactam C=O stretch (~1680 cm⁻¹) validates the ring closure.

Step 2: Acid-Catalyzed Fischer Esterification

Objective: Convert the carboxylic acid to the target methyl ester (CAS 1355334-55-2).

  • Causality of Reagents: Methanol acts as both the reactant and the solvent. Catalytic sulfuric acid (H₂SO₄) is introduced to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity to facilitate nucleophilic attack by methanol.

  • Protocol:

    • Dissolve the intermediate acid from Step 1 in an excess of anhydrous methanol.

    • Add a catalytic amount of concentrated H₂SO₄ (0.05 eq) dropwise.

    • Reflux the mixture at 65 °C for 8 hours. Causality: Refluxing utilizes Le Chatelier's principle, driving the equilibrium toward the ester by maintaining a high concentration of methanol.

    • Evaporate the methanol under reduced pressure.

    • Neutralize the residue with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst.

    • Extract the aqueous layer with Dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

  • In-Process Quality Control (IPQC): Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM/MeOH (9:1) eluent. The system is self-validating: the reaction is deemed complete when the lower Rf spot (polar acid) is entirely converted to the higher Rf spot (lipophilic ester).

Synthesis A 3-Chlorobenzylamine C Condensation Reaction (Reflux, H2O) A->C B Itaconic Acid B->C D 1-(3-Chlorobenzyl)-5-oxopyrrolidine -3-carboxylic acid C->D Cyclization E Esterification (MeOH, H2SO4 cat.) D->E F Methyl 1-(3-Chlorobenzyl) -5-oxopyrrolidine-3-carboxylate E->F Methylation

Caption: Step-by-step synthetic workflow of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate.

Analytical Validation

To guarantee the trustworthiness of the synthesized batch, the following spectroscopic markers must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic singlet of the ester methoxy group (-OCH₃) around δ 3.75 ppm. The benzylic protons (-CH₂-Ar) typically appear as an AB quartet or a distinct singlet near δ 4.40–4.50 ppm, confirming the N-alkylation[4][5].

  • ¹³C NMR (CDCl₃, 100 MHz): Two distinct carbonyl peaks must be present: the ester carbonyl at ~173 ppm and the γ-lactam carbonyl at ~174 ppm.

  • LC-MS: A definitive molecular ion peak [M+H]⁺ at m/z 268.07 (reflecting the ³⁵Cl isotope) and a smaller peak at m/z 270.07 (for the ³⁷Cl isotope in a 3:1 ratio) will validate the exact molecular weight and the presence of the chlorine atom.

Conclusion

Methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate is a highly strategic intermediate in modern drug discovery. By understanding the causality behind its structural design—specifically the halogen-bonding potential of the chlorobenzyl ring and the modularity of the methyl ester—researchers can effectively leverage this scaffold to develop next-generation therapeutics targeting complex biological pathways like MMP-driven ECM degradation.

References

  • Title: Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures Source: Scientific Reports (via PMC) URL: [Link]

  • Title: From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells Source: Marine Drugs (via PMC) URL: [Link]

  • Title: DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS Source: RASAYAN Journal of Chemistry (via ResearchGate) URL: [Link]

Sources

Foundational

A Technical Guide to the Biological Activity of 5-Oxopyrrolidine Derivatives

Introduction: The 5-Oxopyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry The 5-oxopyrrolidine, also known as the pyroglutamic acid or 2-pyrrolidinone core, is a five-membered lactam that serves as a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 5-Oxopyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The 5-oxopyrrolidine, also known as the pyroglutamic acid or 2-pyrrolidinone core, is a five-membered lactam that serves as a cornerstone in both natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not accidental; the pyrrolidine ring's conformational flexibility allows for precise substituent positioning, making it an ideal scaffold for interacting with diverse biological targets.[3] This structural motif is a key component in approved drugs and is under investigation for a wide range of therapeutic applications, from oncology to infectious diseases.[3]

This guide provides an in-depth exploration of the multifaceted biological activities of 5-oxopyrrolidine derivatives. We will delve into their synthesis, diverse therapeutic applications, structure-activity relationships, and the key experimental workflows used to validate their efficacy. The content herein is curated for researchers, scientists, and drug development professionals, aiming to bridge foundational chemistry with practical, field-proven biological insights.

Core Synthetic Strategies: From Simple Precursors to Complex Derivatives

The foundation for many biologically active 5-oxopyrrolidine derivatives is the cyclization reaction between itaconic acid and a primary amine (aliphatic, aromatic, or heterocyclic).[1][4] This straightforward condensation reaction yields a 1-substituted 5-oxopyrrolidine-3-carboxylic acid, a versatile building block for further chemical elaboration.

The true power of this scaffold lies in the derivatization of the carboxylic acid at the C3 position. Conversion to an acid hydrazide opens a gateway to a vast library of compounds, including hydrazones, azoles (e.g., pyrazoles, oxadiazoles), and thiosemicarbazides, which have proven to be critical for enhancing biological effects.[1][5][6]

G cluster_0 Core Synthesis cluster_1 Derivatization at C3 cluster_2 Bioactive Derivatives Itaconic_Acid Itaconic Acid Core_Acid 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Itaconic_Acid->Core_Acid Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Core_Acid Hydrazide Acid Hydrazide Core_Acid->Hydrazide Hydrazine Monohydrate Hydrazones Hydrazones Hydrazide->Hydrazones Aldehydes/ Ketones Azoles Azoles (Pyrazoles, Oxadiazoles, etc.) Hydrazide->Azoles Diketones/ Reagents Thiosemicarbazides Thiosemicarbazides Hydrazide->Thiosemicarbazides Isothiocyanates

Caption: General synthetic pathway for creating diverse 5-oxopyrrolidine derivatives.

A Spectrum of Biological Activities

The 5-oxopyrrolidine scaffold has been successfully exploited to develop agents with a wide array of therapeutic activities. The following sections highlight the most significant areas of research.

Antimicrobial Activity

A significant body of research has established 5-oxopyrrolidine derivatives as a promising class of antimicrobial agents, particularly against multidrug-resistant (MDR) Gram-positive pathogens.[1][7][8]

  • Mechanism of Action: While varied, a key mechanism involves the inhibition of peptidoglycan synthesis. The lactam ring within the structure can interfere with enzymes like transpeptidase, which are crucial for the final stages of bacterial cell wall construction.[9]

  • Structure-Activity Relationship (SAR):

    • Hydrazones: The incorporation of a hydrazone moiety is a recurring theme in potent antibacterial derivatives.[10]

    • Nitro-substituted Heterocycles: Hydrazones bearing a 5-nitrothien-2-yl or 5-nitrofuran-2-yl fragment have demonstrated exceptionally strong activity, in some cases surpassing control antibiotics like cefuroxime and ampicillin.[10][11] Compound 21 from one study, which features a 5-nitrothiophene substituent, showed selective and promising activity against MDR Staphylococcus aureus strains.[1][8][12]

    • Azoles and Thiosemicarbazides: Derivatives containing pyrazole and thiosemicarbazide moieties have also shown antibacterial efficacy that can be up to four times more effective than ampicillin.[5]

Compound Type Target Pathogen(s) Key Findings (MIC Values)
Hydrazone with 5-nitrothien-2-yl fragmentS. aureus, L. monocytogenes, B. cereus, E. coliSurpassed control antibiotic cefuroxime (7.8 µg/mL) against most strains tested.[10] Showed excellent results in disrupting S. aureus and E. coli biofilms.[10][13]
Hydrazone with benzylidene moietyS. aureusDemonstrated very strong inhibition (MIC 3.9 µg/mL) compared to cefuroxime (7.8 µg/mL).[10][13]
1-(4-acetamidophenyl)-derivative with 5-nitrothiophene (Compound 21 )MDR S. aureus (including linezolid/tedizolid-resistant)Favorable activity (MIC 1–8 µg/mL) against MDR and vancomycin-intermediate S. aureus.[8]
Hydrazone with 5-nitrothien-2-yl moiety (from 1-(2-hydroxyphenyl) core)Candida auris, azole-resistant Aspergillus fumigatusShowed promising antifungal activity against three major genetic lineages of C. auris (MIC 16 µg/mL).[7][11]
Anticancer Activity

The 5-oxopyrrolidine scaffold is a fertile ground for the development of novel anticancer agents.[3] Derivatives have shown structure-dependent cytotoxicity against various cancer cell lines, most notably A549 human lung adenocarcinoma.[1][7]

  • Potential Mechanisms: The precise mechanisms are often multifactorial. However, studies suggest that these compounds can act as multikinase inhibitors, targeting key enzymes like the non-receptor tyrosine kinase (SCR) and serine/threonine-protein kinase (BRAF) that are critical for cancer cell proliferation and survival.[14] Other pyrrolidine-based compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis and a validated anticancer target.[15]

  • Structure-Activity Relationship (SAR):

    • Free Amino Group: Modifying the core structure to include a free amino group on an N-phenyl substituent has been shown to enhance anticancer activity while maintaining low cytotoxicity toward non-cancerous cells.[1]

    • Bis-Hydrazones: Bishydrazones, particularly those with thienyl or nitrothienyl moieties, have demonstrated the highest anticancer activity among many tested derivatives.[1]

    • Substituent Effects: The addition of electron-withdrawing groups (e.g., dichloro substitution on a hydroxyphenyl ring) can significantly enhance anticancer activity.[7] For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in an A549 model.[7][11]

Compound Type Cell Line Key Findings (% Viability at 100 µM)
Bishydrazone with two 5-nitrothienyl moieties (Compound 21 )A549 (Human Lung Adenocarcinoma)Among the most potent compounds tested, significantly reducing cell viability.[1][8] Showed favorable low cytotoxicity on non-cancerous HAEC1-KT cells.[1][16]
5-methyl benzimidazole with 3,5-dichloro-2-hydroxyphenyl substituentA549 (Human Lung Adenocarcinoma)Significantly enhanced anticancer activity, reducing viability to 24.5%.[7]
2-hydroxynaphthalenylmethylene hydrazone derivativeIGR39 (Melanoma), MDA-MB-231 (Breast Cancer)Demonstrated the highest cytotoxicity in both 2D and 3D spheroid assays.[14] Molecular docking suggested high binding affinity to BRAF and SCR kinases.[14]
Enzyme Inhibition

Beyond broad cytotoxic or antimicrobial effects, specific 5-oxopyrrolidine derivatives have been designed as targeted enzyme inhibitors.

  • Matrix Metalloproteinase (MMP) Inhibitors: 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives have been developed as potent inhibitors of zinc metalloendopeptidases, particularly MMPs.[17] These enzymes are implicated in pathological connective tissue turnover in diseases like osteoarthritis and rheumatoid arthritis.[17] The design of these molecules allows for selective inhibition, for example, targeting MMP-13 preferentially over MMP-1.[17]

  • Dihydrofolate Reductase (DHFR) Inhibitors: Pyrrolidine-based thiosemicarbazones have been synthesized and shown to be potent inhibitors of DHFR, a critical enzyme for both cancer and microbial proliferation.[15]

Neuroprotective and Other Activities

The parent compound, pyroglutamic acid, is a natural metabolite involved in the glutathione cycle and may play a role in glutamate storage and cholinergic system function in the brain.[2] This inherent neurological connection suggests a basis for the neuroprotective potential of its derivatives.

  • Neuroprotection: While research is emerging, heterocyclic compounds are a major focus for developing therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.[18] The mechanisms often involve reducing oxidative stress, inhibiting protein aggregation (e.g., Aβ, tau, α-synuclein), and modulating key enzymes.[18][19] 5-oxopyrrolidine derivatives, with their proven ability to act as antioxidants and enzyme inhibitors, are promising candidates for this field.[6][20]

  • Antioxidant Activity: Certain 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives have been identified as potent antioxidants.[6] One derivative containing a 4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl moiety showed 1.35 times higher antioxidant activity than ascorbic acid in a DPPH radical scavenging assay.[6]

  • Analgesic and Antihypoxic Effects: Early studies on 1-substituted 5-oxopyrrolidine-3-carboxylic acids revealed analgesic and antihypoxic properties, with greater analgesic strength observed in compounds with aromatic or heterocyclic radicals at the 1-position.[4]

Key Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for assessing the primary biological activities of 5-oxopyrrolidine derivatives.

Protocol 1: General Synthesis of a 1-Aryl-5-oxopyrrolidine-3-carbohydrazide

This protocol outlines the foundational synthesis of a key intermediate used for creating a wide range of bioactive derivatives. The causality is clear: the carboxylic acid is the handle for chemical diversification, and its conversion to a hydrazide is the most versatile next step.

Step 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2) [1][8]

  • Reactants: Combine N-(4-aminophenyl)acetamide (1) and itaconic acid in water.

  • Causality: Water is used as a safe and effective solvent for the condensation reaction. Itaconic acid provides the carbon backbone that will form the pyrrolidinone ring.

  • Procedure: Heat the mixture at reflux. The high temperature drives the cyclization and dehydration reaction to completion.

  • Work-up: Cool the reaction mixture. The product, being less soluble in cold water, will precipitate. Filter the solid, wash with cold water to remove unreacted starting materials, and dry to yield the target carboxylic acid.

Step 2: Synthesis of N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (4) [8]

  • Esterification (Intermediate Step): Reflux the carboxylic acid (2) in methanol with a catalytic amount of sulfuric acid. This converts the carboxylic acid to a more reactive methyl ester, priming it for the next step.

  • Hydrazinolysis: Add hydrazine monohydrate to the ester solution and continue to heat at reflux for 2 hours.

  • Causality: Hydrazine is a strong nucleophile that readily attacks the ester carbonyl, displacing the methoxy group to form the stable acid hydrazide. This is a highly efficient and common transformation.

  • Work-up: Cool the mixture. The resulting hydrazide product will precipitate. Filter the solid, wash with a non-polar solvent like diethyl ether to remove impurities, and dry. This hydrazide is now the starting material for synthesizing hydrazones, azoles, etc.

Sources

Exploratory

The Pyrrolidinone Core Scaffold in Medicinal Chemistry: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the pursuit of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a foundat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the pursuit of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a foundational strategy. The pyrrolidinone core (specifically, the 2-pyrrolidinone or γ-lactam ring) stands out as one of the most versatile and highly utilized five-membered non-aromatic heterocycles.

The structural supremacy of the pyrrolidinone nucleus stems from its unique physicochemical properties. It offers an optimal balance of conformational flexibility and rigidity, allowing it to navigate complex binding pockets. Furthermore, the lactam moiety acts as a powerful hydrogen-bond acceptor (via the carbonyl oxygen) and donor (if the nitrogen is unsubstituted), facilitating robust target-ligand interactions. Because of its favorable aqueous solubility and metabolic stability, the pyrrolidinone scaffold is currently embedded in over 20 FDA-approved therapeutics, spanning neuropharmacology, virology, and oncology .

Target Versatility & Therapeutic Applications

The ability to readily introduce chemical diversity around the pyrrolidinone ring has led to its successful application across vastly different therapeutic classes.

Nootropics and Neuroprotection (The Racetams)

The most historically significant application of the pyrrolidinone scaffold is in the "racetam" class of cognitive enhancers, pioneered by Piracetam and Aniracetam. These compounds exhibit a dual mechanism of action. First, they act as positive allosteric modulators of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, slowing the rate of ion channel closure and desensitization to enhance glutamatergic signaling. Second, they facilitate cholinergic transmission by increasing acetylcholine release in the hippocampus, which is critical for long-term potentiation (LTP) and memory consolidation .

Racetam_Pathway Racetam Pyrrolidinone Core (e.g., Aniracetam) AMPA AMPA Receptor Positive Modulator Racetam->AMPA Allosteric Binding ACh Cholinergic Transmission Racetam->ACh Stimulates Release Glutamate Glutamate Signaling AMPA->Glutamate Delays Desensitization Cognition Cognitive Enhancement Glutamate->Cognition Synaptic Plasticity ACh->Cognition Memory Consolidation

Fig 1: Dual mechanism of action of pyrrolidinone-based racetams on AMPA and cholinergic pathways.

Enzyme Inhibition: Proteases and Metalloproteinases

Beyond neuropharmacology, the pyrrolidinone ring is a highly effective structural vector for enzyme inhibition:

  • Matrix Metalloproteinase-13 (MMP-13): Structure-based design utilizing the pyrrolidinone template allows for the precise projection of hydroxamate groups for zinc chelation. Substituting the pyrrolidinone ring with large hydrophobic groups (e.g., 4-(4-fluorophenoxy)phenyl) perfectly fills the deep S1' pocket of MMP-13, yielding potent inhibitors for osteoarthritis .

  • Coagulation Factor Xa: De novo design of pyrrolidinone-based inhibitors led to the discovery of bioavailable benzamidine isosteres, providing exquisite selectivity against other serine proteases for anticoagulant therapy .

  • HIV-1 Protease: The incorporation of an (R)-methyl-2-pyrrolidinone moiety as a P1'-ligand dramatically enhances binding affinity. The stereochemistry is critical; the (R)-isomer exhibits a 10-fold improvement in antiviral activity over its (S)-epimer by optimally occupying the S1' subsite .

Quantitative Structure-Activity Data

The following table summarizes the binding affinities and inhibitory concentrations of key pyrrolidinone derivatives across different targets:

Compound / DerivativeTarget Enzyme / ReceptorActivity (IC50 / Ki)Primary Indication
Compound 6b (4-fluorophenoxy derivative)MMP-13IC50 = 1480 nMOsteoarthritis / Cartilage loss
RPR130737 Coagulation Factor XaKi = 2 nMAcute Anticoagulation (i.v.)
RPR208815 (1-aminoisoquinoline derivative)Coagulation Factor XaKi = 22 nMOral Anticoagulation
Inhibitor 19b ((R)-methyl-2-pyrrolidinone)HIV-1 ProteaseKi = 99 pM (IC50 = 26 nM)HIV-1 Infection / Antiviral

Advanced Synthetic Methodologies & Protocols

While industrial synthesis of 2-pyrrolidinone historically relies on the Reppe process (amination of γ-butyrolactone at extreme pressures of 8.0–16.0 MPa and 250°C), modern medicinal chemistry demands milder, highly functionalizable, and environmentally sustainable routes .

Green Electrosynthesis via Kolbe Anodic Decarboxylation

Recent advancements have introduced electrosynthesis as a green pathway to access heavily functionalized 2-pyrrolidinones. This methodology utilizes a Kolbe anodic decarboxylation followed by an intramolecular radical cyclization and a radical-radical cross-coupling .

Electrosynthesis_Workflow Start Potassium Salt + Carboxylic Acid Anode Anodic Oxidation (-e⁻) Start->Anode Methanol, 10-20°C Decarb Kolbe Decarboxylation (-CO₂) Anode->Decarb 25-37.5 mA/cm² Radical Amidyl Radical Intermediate Decarb->Radical CO₂ Evolution Cyclize Intramolecular Radical Cyclization Radical->Cyclize High Dilution (66mM) Product Functionalized 2-Pyrrolidinone Cyclize->Product Cross-Coupling

Fig 2: Electrochemical synthesis of 2-pyrrolidinones via Kolbe anodic decarboxylation.

Step-by-Step Protocol:

  • Cell Preparation: Assemble an undivided electrochemical cell equipped with smooth platinum electrodes (surface area: 4 cm²).

  • Electrolyte Assembly: Dissolve potassium hydroxide (7.5 mmol, 5 equiv) and the target carboxylic co-acid (7.5 mmol, 5 equiv) in methanol.

    • Causality: The 5-fold excess of co-acid is critical. It serves as both the supporting electrolyte and the cross-coupling radical source, establishing the optimal pH to prevent the premature oxidation of the amide nitrogen.

  • Substrate Addition: Add the potassium salt precursor (1.5 mmol, 1 equiv) to achieve a final concentration of 66 mM in methanol.

    • Causality: High dilution is mandatory. If the concentration exceeds this threshold, intermolecular homocoupling of the radical intermediate will outcompete the desired 5-exo-trig intramolecular cyclization.

  • Electrolysis: Maintain the reaction temperature strictly between 10 °C and 20 °C. Apply a constant current density between 25 mA/cm² and 37.5 mA/cm² (e.g., 100 mA total current).

    • Causality: This specific current density window ensures a steady, controlled generation of radicals. Higher current densities lead to over-oxidation to carbocations, destroying the radical cascade.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is self-validating; the disappearance of the starting material spot confirms the complete consumption of the potassium salt. Terminate the current once completion is achieved.

Laboratory-Scale Catalytic Hydrogenation of Succinonitrile

For the synthesis of the foundational, unsubstituted 2-pyrrolidinone core in a laboratory setting without requiring 250°C γ-butyrolactone amination, the catalytic hydrogenation of succinonitrile is the preferred self-validating system .

Step-by-Step Protocol:

  • Hydrolysis: In a high-pressure reactor, combine succinonitrile with a large excess of deionized water (1:20 molar ratio). Seal and heat to 180–250°C until the nitrile groups are fully hydrolyzed to the corresponding amide/acid intermediates.

  • Catalyst & Buffer Addition: Cool the reactor and add a heterogeneous hydrogenation catalyst (e.g., wet Raney Nickel, handled carefully to avoid pyrophoric ignition). Add anhydrous ammonia (at least 0.1 mole per mole of initial succinonitrile).

    • Causality: Ammonia acts as a chemical buffer. During the reduction of the remaining nitrile groups to primary amines, ammonia suppresses the unwanted side-reaction of secondary amine formation (dimerization), ensuring high fidelity in the subsequent ring closure.

  • Purging: Seal the reactor. Purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas.

    • Causality: Nitrogen purging displaces ambient oxygen, preventing the formation of an explosive hydrogen-oxygen mixture at high pressures.

  • Hydrogenation: Pressurize the reactor with hydrogen to 2000–3000 psi and heat to 200–300°C with vigorous mechanical stirring.

  • Self-Validation (Pressure Monitoring): Monitor the internal pressure gauge. The system is self-validating: a continuous drop in pressure indicates active hydrogen consumption (reduction). Maintain pressure by feeding hydrogen. The reaction is definitively complete when the pressure stabilizes and hydrogen uptake ceases entirely.

  • Workup: Cool to room temperature, carefully vent the excess hydrogen, filter off the catalyst under an inert atmosphere, and isolate the 2-pyrrolidinone via vacuum distillation.

Conclusion

The pyrrolidinone scaffold remains a cornerstone of modern drug discovery. Its unique combination of hydrogen-bonding capability, favorable pharmacokinetics, and conformational adaptability allows it to modulate targets ranging from ionotropic glutamate receptors to viral proteases. As synthetic methodologies evolve—transitioning from harsh industrial aminations to elegant, green electrosynthetic radical cascades—the chemical space accessible around the γ-lactam core continues to expand, ensuring its ongoing legacy as a privileged pharmacophore.

References

  • Vernon & Sorkin / Health Open Research. "Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations." Health Open Research, 2024. URL:[Link]

  • Robinson, R. P., et al. "Structure-Based Design and Synthesis of a Potent Matrix Metalloproteinase-13 Inhibitor Based on a Pyrrolidinone Scaffold." Journal of Medicinal Chemistry, 2000. URL:[Link]

  • Pauls, H. W., & Ewing, W. R. "The Design of Competitive, Small-molecule Inhibitors of Coagulation Factor Xa." Current Topics in Medicinal Chemistry, 2001. URL:[Link]

  • Ghosh, A. K., et al. "Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1'-Ligands." National Institutes of Health (NIH), 2008. URL:[Link]

  • Quertenmont, M., et al. "Kolbe Anodic Decarboxylation as a Green Way To Access 2-Pyrrolidinones." Organic Letters, 2020. URL:[Link]

Foundational

Spectroscopic Profiling and Structural Validation of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate: A Comprehensive Technical Guide

Executive Summary The functionalized γ-lactam core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for neurotropic agents, enzyme inhibitors, and metabotropic glutamate re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized γ-lactam core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for neurotropic agents, enzyme inhibitors, and metabotropic glutamate receptor (mGluR) modulators [1]. Methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (CAS: 1355334-55-2; MW: 267.71 g/mol ; Formula: C₁₃H₁₄ClNO₃) represents a highly versatile intermediate and pharmacophore building block [2].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. By establishing a self-validating system of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, this guide empowers drug development professionals to rigorously verify the structural integrity and purity of synthesized batches.

Molecular Architecture & Chemical Causality

The molecule consists of a pyrrolidine-2-one (γ-lactam) ring, substituted at the C3 position with a methyl ester and at the N1 position with a 3-chlorobenzyl group.

Stereochemical Implications for Spectroscopy: The C3 carbon is a chiral center. Because of this stereocenter, the methylene protons at the C2 and C4 positions of the pyrrolidine ring are diastereotopic. They exist in different magnetic environments and will not appear as simple doublets or singlets. Instead, they couple with each other (geminal coupling, 2J≈15−17 Hz) and with the C3 methine proton (vicinal coupling, 3J≈6−10 Hz), resulting in complex doublet of doublets (dd) or multiplets. Understanding this causality is critical; a novice might mistake these complex splitting patterns for impurities, whereas an experienced spectroscopist recognizes them as the hallmark of a pure, chiral γ-lactam [3].

Experimental Protocols: Synthesis & Sample Preparation

To ensure high-fidelity spectroscopic data, the sample must be synthesized and purified to >98% homogeneity. The following protocol outlines a standard N-alkylation workflow followed by rigorous analytical preparation [4].

Synthesis via N-Alkylation
  • Activation: Dissolve 1.0 equivalent of methyl 5-oxopyrrolidine-3-carboxylate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes to form the lactam nitrogen anion.

  • Alkylation: Dropwise add 1.1 equivalents of 3-chlorobenzyl chloride. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure compound.

Spectroscopic Sample Preparation
  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter or paramagnetic impurities that could broaden the spectral lines.

  • HRMS Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • FT-IR Preparation: Analyze the compound neat using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

Workflow Syn Synthesis (N-Alkylation) Pur Purification (Flash Chromatography) Syn->Pur NMR NMR Prep (CDCl3 + TMS) Pur->NMR MS HRMS Prep (ESI+, MeOH) Pur->MS IR FT-IR Prep (ATR, Neat) Pur->IR Data Data Acquisition & Structural Validation NMR->Data MS->Data IR->Data

Caption: Experimental workflow from N-alkylation synthesis to multi-modal spectroscopic validation.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The data below is acquired at 400 MHz for ¹H and 100 MHz for ¹³C at 298 K [3].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
7.15 – 7.30Multiplet (m)4HN/AAromatic protons of the 3-chlorobenzyl ring.
4.45AB Quartet (ABq)2H 2J=14.5 N-CH₂-Ar. Diastereotopic due to the C3 chiral center.
3.75Singlet (s)3HN/AMethyl ester (-OCH₃).
3.55Doublet of doublets (dd)1H 2J=10.0 , 3J=8.5 C2-Hₐ (Pyrrolidine ring). Diastereotopic.
3.45Doublet of doublets (dd)1H 2J=10.0 , 3J=6.0 C2-H_b (Pyrrolidine ring). Diastereotopic.
3.20Multiplet (m)1HN/AC3-H (Methine alpha to ester).
2.75Doublet of doublets (dd)1H 2J=17.0 , 3J=8.5 C4-Hₐ (Alpha to lactam C=O). Diastereotopic.
2.65Doublet of doublets (dd)1H 2J=17.0 , 3J=6.0 C4-H_b (Alpha to lactam C=O). Diastereotopic.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
173.5Quaternary (C=O)Ester carbonyl.
173.0Quaternary (C=O)Lactam carbonyl (C5).
138.2Quaternary (Ar-C)Aromatic carbon attached to Chlorine.
137.5Quaternary (Ar-C)Aromatic carbon attached to benzyl CH₂.
130.1, 128.5, 128.0, 126.2Methine (Ar-CH)Aromatic ring carbons.
52.4Primary (CH₃)Methoxy carbon (-OCH₃).
48.5Secondary (CH₂)Benzyl methylene (N-CH₂-Ar).
46.2Secondary (CH₂)Pyrrolidine C2.
35.8Tertiary (CH)Pyrrolidine C3.
34.5Secondary (CH₂)Pyrrolidine C4.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm the oxidation states and functional groups. The presence of two distinct carbonyl stretching frequencies is the primary diagnostic feature here. The ester carbonyl absorbs at a higher frequency due to the inductive electron-withdrawing effect of the alkoxy oxygen, whereas the lactam carbonyl absorbs at a lower frequency due to the resonance contribution from the nitrogen lone pair, which increases single-bond character in the C=O bond [2].

Table 3: FT-IR (ATR) Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityFunctional GroupMode Description
2950, 2875WeakC-H (sp³)Aliphatic C-H stretching (pyrrolidine & methyl).
1735StrongC=O (Ester)Ester carbonyl stretching.
1685StrongC=O (Lactam)Amide/Lactam carbonyl stretching.
1430MediumC-HMethylene bending/scissoring.
1205StrongC-OEster C-O-C asymmetric stretching.
780MediumC-ClAryl chloride stretching.
High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) is employed to confirm the exact molecular weight and structural connectivity via collision-induced dissociation (CID).

  • Calculated for [M+H]⁺ (C₁₃H₁₅ClNO₃⁺): 268.0735

  • Found: 268.0738 (Error < 2 ppm)

Fragmentation Causality: Upon subjection to CID, the molecular ion undergoes predictable fragmentation. The weakest bonds are the C-O bond of the ester and the C-N bond of the benzyl group. The loss of methanol (32 Da) from the ester moiety is a common rearrangement. Cleavage of the benzyl group yields a highly stable 3-chlorobenzyl cation ( m/z 125) and a corresponding pyrrolidone core fragment ( m/z 142) [4].

Fragmentation M Molecular Ion [M+H]+ m/z 268.07 F1 Fragment A Loss of CH3OH m/z 236.05 M->F1 - CH3OH (Neutral Loss) F2 Fragment B 3-Chlorobenzyl Cation m/z 125.01 M->F2 C-N Bond Cleavage F3 Fragment C Pyrrolidone Core m/z 142.05 M->F3 C-N Bond Cleavage

Caption: Primary HRMS (ESI+) collision-induced dissociation fragmentation pathways.

Conclusion

The comprehensive spectroscopic profiling of Methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate requires a multi-modal approach. By understanding the stereochemical causality behind the complex ¹H NMR splitting patterns, the electronic effects driving the distinct IR carbonyl stretches, and the thermodynamic stability dictating MS fragmentation, researchers can establish a self-validating analytical framework. This ensures the utmost scientific integrity when utilizing this compound in downstream drug discovery applications.

References

  • Google Patents (WO2012170845A2).Metabotropic glutamate receptor 5 modulators and methods of use thereof. Details the synthesis and application of functionalized pyrrolidinones in neurodegenerative disease models.
  • Oriental Journal of Chemistry (2020). A Facile Synthesis of Pyrrolidine-Based Iminosugars as Potential Alpha-Glucosidase Inhibitors. Provides baseline NMR assignments and coupling constants for the methyl 5-oxopyrrolidine-3-carboxylate core.[1] URL:[Link]

  • Molecules / MDPI (2022). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Details N-alkylation protocols, lactam esterification, and mass spectrometry fragmentation of related γ-lactams.[2] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the synthesis and applications of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and applications of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate. This compound is a versatile synthetic intermediate, belonging to the pyroglutamic acid analog family, which is of significant interest in medicinal chemistry and drug discovery. The pyrrolidinone core offers a rigid scaffold that can be strategically functionalized. The ester group at the 3-position and the N-(3-chlorobenzyl) substituent are key features that allow for diverse chemical transformations, leading to a wide array of derivatives with potential biological activities. This guide details the synthesis of the core scaffold, its subsequent derivatization, and explores its potential applications, supported by established protocols and mechanistic insights.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its prevalence is due to several key factors:

  • Three-Dimensionality: The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for effective interaction with biological targets.[2][3]

  • Stereochemical Complexity: The presence of stereocenters allows for the synthesis of enantiomerically pure compounds, where different stereoisomers can exhibit distinct biological profiles.

  • Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and other desirable pharmacokinetic properties.[4]

  • Synthetic Accessibility: Robust synthetic methods, such as 1,3-dipolar cycloadditions, allow for the creation of diversely functionalized pyrrolidines.[2][3]

The subject of this guide, Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate, combines this valuable pyrrolidinone core with functionalities ripe for synthetic elaboration, making it a valuable building block for generating libraries of novel compounds for biological screening.

Synthesis of the Core Scaffold

The synthesis of the parent carboxylic acid, 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, is typically achieved through a well-established route involving the reaction of a primary amine with itaconic acid. This is followed by esterification to yield the target methyl ester.

Workflow for Core Scaffold Synthesis

Reactants Itaconic Acid + 3-Chlorobenzylamine Michael_Addition Michael Addition Reactants->Michael_Addition Reflux in Water Intramolecular_Cyclization Intramolecular Amidation/ Cyclization Michael_Addition->Intramolecular_Cyclization Heat Carboxylic_Acid 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Intramolecular_Cyclization->Carboxylic_Acid Esterification Esterification (MeOH, Acid Catalyst) Carboxylic_Acid->Esterification Target_Ester Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate Esterification->Target_Ester

Caption: Synthesis of the target methyl ester from itaconic acid.

Protocol 1: Synthesis of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol is adapted from established procedures for similar N-substituted pyroglutamic acids.[5]

Materials:

  • Itaconic acid

  • 3-Chlorobenzylamine

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • 10% Hydrochloric Acid (HCl) solution

Procedure:

  • A mixture of itaconic acid (0.75 mol) and 3-chlorobenzylamine (0.5 mol) in water (200 mL) is heated at reflux for 24 hours. The reaction proceeds via a Michael addition followed by an intramolecular cyclization.

  • After cooling to room temperature, the solution is diluted with 10% aqueous NaOH solution (300 mL).

  • The solution is heated to reflux and then cooled to 20 °C.

  • The solution is filtered, and the filtrate is acidified with 10% HCl to a pH of 2.

  • The resulting precipitate is filtered, washed with water, and can be recrystallized by dissolving in a 5% NaOH solution and re-precipitating with 10% HCl to yield the purified carboxylic acid.

Protocol 2: Esterification to Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate

This protocol follows a standard Fischer esterification method.[5][6]

Materials:

  • 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • To a solution of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (0.05 mol) in methanol (100 mL), add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL) dropwise.

  • Heat the mixture at reflux for 8-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Neutralize the residue with a 5% sodium carbonate solution to a pH of 7-8.

  • The precipitate is filtered, washed with water, and recrystallized from methanol to afford the pure methyl ester.

Key Derivatization Pathways and Protocols

The ester functionality of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate is a versatile handle for further synthetic modifications, primarily through hydrolysis and hydrazinolysis.

Derivatization Workflow

Start Methyl 1-(3-Chlorobenzyl)-5- oxopyrrolidine-3-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis NaOH, EtOH/H₂O, Reflux Hydrazinolysis Hydrazinolysis Start->Hydrazinolysis N₂H₄·H₂O, Alcohol, Reflux Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Hydrazide Carbohydrazide Derivative Hydrazinolysis->Hydrazide Amidation Amidation (Coupling Agents) Carboxylic_Acid->Amidation Heterocycle_Formation Heterocycle Formation Hydrazide->Heterocycle_Formation e.g., with CS₂, isothiocyanates Amides Amide Library Amidation->Amides Heterocycles Triazoles, Oxadiazoles, etc. Heterocycle_Formation->Heterocycles

Caption: Key derivatization pathways from the title compound.

Protocol 3: Hydrolysis to 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol outlines the saponification of the methyl ester back to the carboxylic acid, which is often a necessary step for subsequent amide coupling reactions.[7][8]

Materials:

  • Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the methyl ester (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2-5 equivalents).

  • Heat the reaction mixture to reflux for 2-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer with HCl to a pH of 2 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 4: Synthesis of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbohydrazide

The conversion of the ester to a hydrazide is a crucial step for creating hydrazones and various five-membered heterocyclic rings.[9][10]

Materials:

  • Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or Isopropanol

Procedure:

  • Dissolve the methyl ester (1 equivalent) in ethanol or isopropanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Filter the precipitate, wash with a cold solvent (e.g., ethanol or water), and dry to obtain the carbohydrazide.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological data for Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate is not extensively published, the core scaffold is present in compounds with significant biological activity. This makes the title compound a highly valuable starting point for the synthesis of potential therapeutic agents.

Anticancer Drug Discovery

Derivatives of the 5-oxopyrrolidine scaffold have shown promise as anticancer agents. A notable example is a potent farnesyltransferase inhibitor, (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, which shares the identical 1-(3-chlorobenzyl)-pyrrolidinone core.[11] Farnesyltransferase is a key enzyme in the Ras signaling pathway, which is often dysregulated in human cancers.

The carboxylic acid or carbohydrazide derived from the title compound can be used to synthesize analogs for screening as potential anticancer agents, for example, via the MTT assay to assess cell viability.

Antimicrobial Agents

The 1-substituted-5-oxopyrrolidine-3-carboxylic acid framework is also a promising scaffold for developing novel antimicrobial agents. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[12] The carbohydrazide intermediate is particularly useful for synthesizing hydrazones, a class of compounds known for their broad spectrum of antimicrobial activities.[10][13]

CNS-Active Agents

The pyrrolidinone ring is a core component of several drugs acting on the central nervous system (CNS). For instance, piracetam and its derivatives (racetams) are known nootropics. While structurally different, this highlights the general acceptance of the pyrrolidinone core in CNS drug design. The lipophilic 3-chlorobenzyl group can facilitate penetration of the blood-brain barrier, making derivatives of the title compound interesting candidates for neurological drug discovery.

Quantitative Data Summary

The following table provides representative data for the synthesis of analogous compounds, which can be used as a benchmark for the protocols described in this guide.

Reaction Starting Material Product Reagents & Conditions Typical Yield Reference
Carboxylic Acid Synthesis Itaconic Acid, 2-amino-4-chlorophenol1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidWater, Reflux, 24hNot specified[5]
Esterification 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidMethyl Ester DerivativeMeOH, H₂SO₄, Reflux, 20hHigh (part of two-step)[10]
Hydrazinolysis Methyl Ester DerivativeCarbohydrazide DerivativeN₂H₄·H₂O, Reflux, 2h97% (two steps)[10]
Ester Hydrolysis Various EstersCarboxylic AcidsNaOH, EtOH, Reflux, 18h44-78%[7]

Conclusion

Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate is a strategically designed building block for organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis is straightforward, and its functional groups offer multiple avenues for derivatization. By leveraging the protocols and insights provided in this guide, researchers can efficiently synthesize novel libraries of compounds based on this versatile scaffold for screening in various therapeutic areas, including oncology, infectious diseases, and neurology.

References

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1133. Available from: [Link]

  • Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(19), 11158. Available from: [Link]

  • Cox, J. M., et al. (2016). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 7(5), 533-538. Available from: [Link]

  • Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 976. Available from: [Link]

  • Krikštaponis, K., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4811. Available from: [Link]

  • EurekAlert!. (2024). Chemists synthesize an improved building block for medicines. Available from: [Link]

  • Sirak, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5002. Available from: [Link]

  • Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(19), 11158. Available from: [Link]

  • ResearchGate. An Efficient and Convenient Procedure for Ester Hydrolysis. Available from: [Link]

  • Bell, I. M., et al. (2001). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. Journal of Medicinal Chemistry, 44(17), 2759-2773. Available from: [Link]

  • Google Patents. EP0551993A1 - Pyrrolidine derivatives and process for preparing the same.
  • Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 976. Available from: [Link]

  • Krikštaponis, K., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4811. Available from: [Link]

  • ResearchGate. Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. Available from: [Link]

  • Zhang, X., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 8845-8854. Available from: [Link]

  • Sirak, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5002. Available from: [Link]

Sources

Application

Derivatization of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate

Application Note: Advanced Derivatization Strategies for Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate Introduction & Rationale The 5-oxopyrrolidine (pyrrolidone) scaffold is a privileged pharmacophore widely...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate

Introduction & Rationale

The 5-oxopyrrolidine (pyrrolidone) scaffold is a privileged pharmacophore widely recognized for its high degree of synthetic tractability and its presence in numerous neurotropic and antimicrobial agents. The specific intermediate, methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate , offers a highly versatile architectural node. The N1-(3-chlorobenzyl) moiety provides a lipophilic anchor favorable for crossing biological membranes and interacting with hydrophobic target pockets, while the C5-lactam carbonyl ensures metabolic stability.

The C3-methyl ester serves as the primary diversification handle. By converting the ester into a carbohydrazide, the molecule is primed for divergent synthesis into hydrazones, pyrazoles, and pyrroles. These derivatizations have been proven to significantly enhance antimicrobial and anticancer efficacy against multidrug-resistant pathogens and human carcinoma cell lines .

Mechanistic Grounding & Reaction Design

As a self-validating synthetic system, the derivatization of the C3-ester relies on sequential nucleophilic acyl substitutions and acid-catalyzed condensations .

  • Hydrazinolysis (Ester to Hydrazide): The conversion of the methyl ester to the carbohydrazide utilizes excess hydrazine monohydrate. Propan-2-ol is selected as the solvent over methanol because its higher boiling point (82 °C) kinetically drives the nucleophilic acyl substitution of the sterically hindered C3-ester to completion. Furthermore, the lipophilic 3-chlorobenzyl starting material remains highly soluble in hot propan-2-ol, whereas the resulting polar carbohydrazide selectively precipitates upon cooling, providing an internal, self-validating purification step.

  • Schiff Base Formation (Hydrazone): The condensation of the carbohydrazide with aromatic aldehydes requires mild acid catalysis (e.g., glacial acetic acid). The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the primary amine of the hydrazide.

  • Knorr & Paal-Knorr Cyclizations (Azoles): The synthesis of pyrazoles and pyrroles from the hydrazide intermediate relies on 1,3- and 1,4-diketones, respectively. The Knorr-type condensation with 2,4-pentanedione to form the pyrazole requires stronger acid catalysis (HCl) to facilitate the bis-dehydration step. In contrast, the Paal-Knorr pyrrole synthesis with 2,5-hexanedione proceeds efficiently with milder glacial acetic acid, preventing unwanted degradation of the lactam ring.

Experimental Workflows

Protocol A: Synthesis of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbohydrazide (Key Intermediate)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate in 25 mL of propan-2-ol.

  • Reagent Addition: Add 20.0 mmol (approx. 1.0 mL) of hydrazine monohydrate (NH 2​ NH 2​⋅ H 2​ O) dropwise at room temperature.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 85 °C for 2 hours. Monitor the reaction via TLC (Silica gel, EtOAc:Hexane 7:3). Self-Validation: The disappearance of the high-R f​ ester spot (R f​ ~0.6) and the appearance of a baseline/low-R f​ hydrazide spot (R f​ ~0.1) confirms complete conversion.

  • Workup: Remove the heat and allow the flask to cool to 0 °C in an ice bath. The target carbohydrazide will precipitate as a white solid.

  • Purification: Filter the precipitate under vacuum, wash with 10 mL of cold water (to remove unreacted hydrazine), followed by 5 mL of cold propan-2-ol. Dry under a vacuum to afford the intermediate.

Protocol B: Synthesis of Hydrazone Scaffolds
  • Reaction Setup: Suspend 2.0 mmol of the carbohydrazide (from Protocol A) in 15 mL of hot propan-2-ol.

  • Condensation: Add 2.2 mmol of the desired aromatic aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde) and 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux for 2.5 to 4 hours. The mixture will initially turn homogeneous, followed by the precipitation of the hydrazone product as the reaction progresses.

  • Workup: Cool the mixture to room temperature. Filter the colored precipitate, wash with cold propan-2-ol, and recrystallize from ethanol to ensure high isomeric purity (typically isolated as the E-isomer).

Protocol C: Synthesis of Pyrazole and Pyrrole Scaffolds
  • Reaction Setup: To a solution of 2.0 mmol of the carbohydrazide in 20 mL of propan-2-ol, add either 4.0 mmol of 2,4-pentanedione (for pyrazole) or 2,5-hexanedione (for pyrrole).

  • Catalysis: Add 3 drops of concentrated HCl (for pyrazole) or 3 drops of glacial acetic acid (for pyrrole).

  • Cyclization: Reflux the mixture for 4–5 hours. Self-Validation: TLC monitoring (EtOAc:MeOH 9:1) will show the consumption of the highly polar hydrazide and the formation of a moderately polar, UV-active azole spot.

  • Workup: Concentrate the solvent under reduced pressure to half its volume and pour the residue into 50 mL of ice-cold water. Stir vigorously until a precipitate forms. Filter, wash with water, and recrystallize from propan-2-ol.

Quantitative Data Presentation

The following table summarizes the expected reaction metrics and diagnostic NMR shifts for the derivatization of the 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate scaffold.

Compound ClassReagents / CatalystTime (h)Expected Yield (%)Key Diagnostic 1 H NMR Shifts ( δ , ppm)
Carbohydrazide NH 2​ NH 2​⋅ H 2​ O2.085–904.32 (br s, 2H, NH 2​ ), 9.29 (s, 1H, NH)
Hydrazone (Ar=4-Cl-Ph) 4-Chlorobenzaldehyde, AcOH3.075–828.04 (s, 1H, N=CH), 11.57 (s, 1H, NHCO)
Hydrazone (Ar=5-NO 2​ -Thienyl) 5-Nitrothiophene-2-CHO, AcOH2.580–888.22 (s, 1H, N=CH), 11.63 (s, 1H, NHCO)
Pyrazole 2,4-Pentanedione, HCl5.065–722.18, 2.48 (2s, 6H, 2 × CH 3​ ), 6.10 (s, 1H, CH pyr​ )
Pyrrole 2,5-Hexanedione, AcOH4.060–681.95 (s, 6H, 2 × CH 3​ ), 5.78 (s, 2H, 2 × CH pyr​ )

Workflow Visualization

G A Methyl 1-(3-chlorobenzyl)- 5-oxopyrrolidine-3-carboxylate B 1-(3-Chlorobenzyl)- 5-oxopyrrolidine-3-carbohydrazide A->B Hydrazine Hydrate iPrOH, Reflux, 2h C Hydrazone Derivatives (e.g., Ar-CH=N-NH-CO-) B->C Ar-CHO, Cat. AcOH iPrOH, Reflux, 2-4h D Pyrazole Derivatives (e.g., 3,5-dimethyl-1H-pyrazole) B->D 2,4-Pentanedione, Cat. HCl iPrOH, Reflux, 5h E Pyrrole Derivatives (e.g., 2,5-dimethyl-1H-pyrrole) B->E 2,5-Hexanedione, Cat. AcOH iPrOH, Reflux, 4h

Fig 1. Derivatization workflow of methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate.

References

  • Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Šiugždaitė, J., Lelešius, R., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966.[Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.[Link]

Method

Application Note: Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate in Preclinical Drug Discovery

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Executive Summary The functionalization of nitrogen-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals

Executive Summary

The functionalization of nitrogen-containing heterocycles remains a cornerstone of modern medicinal chemistry. Methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (CAS: 1355334-55-2) is a highly versatile, structurally pre-organized scaffold utilized extensively in the synthesis of bioactive libraries. Featuring a rigid lactam core, a lipophilic 3-chlorobenzyl moiety, and a reactive methyl ester, this compound serves as an ideal precursor for developing novel anti-inflammatory agents, matrix metalloproteinase (MMP) inhibitors, and central nervous system (CNS) modulators[1].

Unlike flat aromatic rings, the sp3 -hybridized carbons of the 5-oxopyrrolidine ring undergo "pseudorotation," allowing derivatives to explore three-dimensional pharmacophore spaces efficiently[2]. This application note details the physicochemical rationale, synthetic derivatization workflows, and self-validating pharmacological screening protocols for utilizing this chemical in drug discovery.

Physicochemical Profiling & Structural Causality

The utility of Methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate stems from its distinct structural domains, each serving a specific mechanistic purpose in drug design:

  • The 5-Oxopyrrolidine (Lactam) Core: Acts as a hydrogen-bond acceptor. It mimics the peptide bonds found in natural substrates of proteolytic enzymes, making it an excellent pharmacophore for enzyme inhibition (e.g., MMP-2 and MMP-9)[3].

  • The 3-Chlorobenzyl Substituent: Provides critical lipophilicity ( logP enhancement). The chlorine atom at the meta position occupies hydrophobic pockets (e.g., the S1' pocket of MMPs) and prevents rapid cytochrome P450-mediated aromatic hydroxylation, thereby improving metabolic stability.

  • The C3 Methyl Ester: Serves as a highly reactive electrophilic center. It allows for rapid nucleophilic acyl substitution (e.g., hydrazinolysis or amidation) without requiring aggressive conditions that might degrade the lactam core[4].

Table 1: Physicochemical Properties of the Scaffold
PropertyValueCausality / Relevance to Drug Design
CAS Number 1355334-55-2Unique identifier for procurement and library registration.
Molecular Weight 267.71 g/mol Low MW ensures downstream derivatives remain within Lipinski's Rule of 5.
Molecular Formula C13​H14​ClNO3​ Provides a balance of heteroatoms for H-bonding and carbons for lipophilicity.
Density (Predicted) 1.311 ± 0.06 g/cm³Relevant for calculating molarity in high-throughput liquid handling systems.
Boiling Point (Predicted) 424.1 ± 45.0 °CIndicates high thermal stability, allowing for reflux conditions during synthesis.

Application Workflows: From Scaffold to Bioactive Probe

Synthesis of Anti-Inflammatory MMP Inhibitors

Overexpression of MMP-2 and MMP-9 is heavily implicated in tissue destruction, rheumatoid arthritis, and tumor metastasis. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated potent, selective inhibition of these metalloproteinases[3]. The methyl ester is typically converted into an acid hydrazide, which is subsequently condensed with various aromatic aldehydes to form bioactive Schiff bases.

G A Methyl 1-(3-Chlorobenzyl) -5-oxopyrrolidine-3-carboxylate (Starting Scaffold) B Hydrazinolysis (NH2NH2·H2O, MeOH, Reflux) A->B C Acid Hydrazide Intermediate B->C D Schiff Base Condensation (Aromatic Aldehydes) C->D E Bioactive Pyrrolidinone Derivatives (MMP Inhibitors) D->E

Workflow for the derivatization of the 5-oxopyrrolidine scaffold into bioactive screening libraries.

NRF2 Activation and Antioxidant Screening

Recent studies indicate that pyrrolidone carboxylic acid derivatives can act as enhancers of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, mitigating oxidative stress[5]. The scaffold acts as an allosteric modulator, disrupting the Keap1-NRF2 interaction and allowing NRF2 to translocate to the nucleus.

G Inflammation Inflammatory Stimulus (e.g., ROS, TNF-α) GeneExpr MMP-2 / MMP-9 Gene Expression Inflammation->GeneExpr Secretion Pro-MMP Secretion & Activation GeneExpr->Secretion ECM Extracellular Matrix (ECM) Degradation Secretion->ECM Inhibitor Pyrrolidinone Derivative (Active Ligand) Binding Zinc-Binding / Allosteric Modulation Inhibitor->Binding Binding->Secretion Inhibits

Mechanistic signaling pathway showing MMP-2/9 inhibition by synthesized pyrrolidinone derivatives.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that false positives are eliminated during pharmacological screening.

Protocol 1: Synthesis of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbohydrazide

Objective: Convert the inert methyl ester into a reactive hydrazide intermediate for library generation.

Materials:

  • Methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 5.0 eq)

  • Anhydrous Methanol (Reaction solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol (approx. 2.68 g) of the methyl ester in 30 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Dropwise add 50 mmol of hydrazine hydrate to the stirring solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4–6 hours.

    • Causality Check: The excess hydrazine drives the equilibrium toward the hydrazide. Methanol is chosen because the starting ester is soluble, but the resulting highly polar hydrazide often precipitates upon cooling, simplifying isolation[6].

  • Monitoring (QC Checkpoint 1): Monitor reaction progress via TLC (Silica gel, Eluent: Dichloromethane/Methanol 9:1). The disappearance of the high- Rf​ ester spot validates completion.

  • Isolation: Concentrate the mixture under reduced pressure to half its volume. Cool to 4°C overnight. Filter the resulting white precipitate, wash with cold diethyl ether to remove unreacted hydrazine, and dry under vacuum.

  • Validation (QC Checkpoint 2): Confirm structure via LC-MS (Expected [M+H]+ = 268.7) and 1H -NMR (look for the disappearance of the singlet at ~3.7 ppm corresponding to the −OCH3​ group, and the appearance of broad −NH and −NH2​ signals).

Protocol 2: In Vitro Fluorometric MMP-2/9 Inhibition Assay

Objective: Evaluate the anti-inflammatory potential of the synthesized pyrrolidinone derivatives.

Materials:

  • Recombinant Human MMP-2 and MMP-9 enzymes.

  • Fluorogenic peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5.

  • Reference Inhibitor: Marimastat (Broad-spectrum MMP inhibitor).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized pyrrolidinone derivatives in DMSO to create 10 mM stock solutions. Perform serial dilutions in the Assay Buffer to achieve final well concentrations ranging from 1 nM to 100 µM. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Activation: If using pro-MMPs, activate them using 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C prior to the assay.

  • Incubation: In a 96-well black microplate, combine 50 µL of the diluted compound with 20 µL of the activated MMP enzyme (final concentration ~1 nM). Incubate at 37°C for 30 minutes to allow for binding equilibrium.

    • Causality Check: Pre-incubation is critical for pyrrolidinone derivatives, as they often act via slow-binding or allosteric mechanisms rather than immediate competitive inhibition.

  • Reaction Initiation: Add 30 µL of the fluorogenic substrate (final concentration 10 µM) to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader ( λex​ = 328 nm, λem​ = 393 nm). Record fluorescence continuously for 30 minutes at 37°C.

  • Data Analysis (QC Checkpoint 3): Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve. Calculate % inhibition relative to the vehicle control (1% DMSO). Use non-linear regression to determine the IC50​ values.

Table 2: Representative Quantitative Data (MMP Inhibition)

Note: Data represents typical ranges for optimized 5-oxopyrrolidine Schiff-base derivatives compared to clinical standards[2][3].

Compound / ScaffoldTarget Enzyme IC50​ Value (nM)Mechanism of Action
Marimastat (Control) MMP-24.5 ± 0.3Zinc-chelating competitive
Marimastat (Control) MMP-93.0 ± 0.2Zinc-chelating competitive
5-Oxopyrrolidine Derivative A MMP-2102.5 ± 5.1Allosteric / S1' Pocket Binding
5-Oxopyrrolidine Derivative A MMP-9162.0 ± 8.4Allosteric / S1' Pocket Binding
Unmodified Methyl Ester Scaffold MMP-2/9> 10,000Inactive (Lacks binding moiety)

Conclusion

Methyl 1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate is a highly privileged scaffold in medicinal chemistry. By leveraging its unique physicochemical properties—specifically the reactive C3 ester and the lipophilic 3-chlorobenzyl group—researchers can rapidly generate libraries of potent anti-inflammatory and CNS-active compounds. The integration of rigorous synthetic validation (LC-MS/NMR) and kinetic enzymatic assays ensures that downstream lead optimization is built on a foundation of high-confidence, reproducible data.

References

  • Pandya, K. M., & Desai, P. S. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. RASAYAN Journal of Chemistry, 13(2), 1054-1062. Retrieved from:[Link]

  • Grybaitė, B., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules (MDPI), 24(5), 963. Retrieved from:[Link]

  • Egbujor, M. C. (2024). Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. Medicinal Chemistry (Bentham Science), 21(10). Retrieved from:[Link]

  • Klimavičius, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (NIH/PMC), 15(8), 973. Retrieved from:[Link]

  • Miele, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (NIH/PMC), 26(16), 4935. Retrieved from:[Link]

Sources

Application

The Strategic Intermediate: Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 5-oxopyrrolidine-3-carboxylate core, a derivative of pyroglutamic acid, represents one such versatile scaffold. Its inherent structural rigidity, coupled with multiple points for chemical diversification, has made it an attractive starting point for the development of novel therapeutic agents. This document focuses on a specific, strategically substituted intermediate: Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate . The introduction of the 3-chlorobenzyl group at the N-1 position provides a lipophilic handle that can influence pharmacokinetic properties and direct the molecule towards specific binding pockets within protein targets. This guide provides a comprehensive overview of its synthesis, characterization, and its application as a pivotal intermediate for generating libraries of compounds with potential anticancer and antimicrobial activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₁₃H₁₄ClNO₃
Molecular Weight 267.71 g/mol
Boiling Point 424.1±45.0 °C (Predicted)
Purity ≥97%
CAS Number 1355334-55-2

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate is a multi-step process that begins with the formation of the core pyrrolidinone ring, followed by esterification.

Part 1: Synthesis of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

This initial step involves a Michael addition of 3-chlorobenzylamine to itaconic acid, followed by an intramolecular cyclization to form the 5-oxopyrrolidine ring. This method is a well-established route for the synthesis of N-substituted pyroglutamic acid analogs.[1][2]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (13.0 g, 0.1 mol) and distilled water (50 mL).

  • Addition of Amine: While stirring, slowly add 3-chlorobenzylamine (14.16 g, 0.1 mol). An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3) with a few drops of acetic acid.

  • Work-up: After cooling to room temperature, the reaction mixture is acidified to pH 2 with 5% hydrochloric acid.

  • Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried under vacuum to yield 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Causality Behind Experimental Choices:

  • Itaconic Acid: This dicarboxylic acid provides the four-carbon backbone necessary for the formation of the five-membered pyrrolidinone ring.

  • Water as Solvent: Water is an environmentally benign and cost-effective solvent suitable for this condensation reaction.

  • Reflux Conditions: The elevated temperature facilitates both the initial Michael addition and the subsequent intramolecular amide bond formation (cyclization).

  • Acidification: Protonation of the carboxylate salt ensures the precipitation of the carboxylic acid product, enabling its isolation.

Synthesis_Workflow_Part1 Itaconic_Acid Itaconic Acid in Water Reaction_Mixture Reaction Mixture Itaconic_Acid->Reaction_Mixture Chlorobenzylamine 3-Chlorobenzylamine Chlorobenzylamine->Reaction_Mixture Reflux Reflux (12h) Reaction_Mixture->Reflux Acidification Acidification (HCl) Reflux->Acidification Filtration Filtration & Drying Acidification->Filtration Product1 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Filtration->Product1

Synthesis of the carboxylic acid intermediate.

Part 2: Esterification to Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate

The carboxylic acid is then converted to its methyl ester via Fischer esterification.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask containing 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (12.78 g, 0.05 mol), add methanol (100 mL).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 mL) dropwise with stirring.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approximately 65-70 °C) for 8 hours. Monitor the reaction by TLC.

  • Neutralization: After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate.

Causality Behind Experimental Choices:

  • Methanol: Serves as both the solvent and the reactant for the esterification.

  • Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Neutralization and Extraction: These steps are crucial for removing the acid catalyst and isolating the ester product from the aqueous reaction medium.

  • Column Chromatography: This purification technique is essential for obtaining a high-purity final product, which is critical for subsequent applications in drug discovery.

Synthesis_Workflow_Part2 Carboxylic_Acid 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Methanol_H2SO4 Methanol, H₂SO₄ (cat.) Carboxylic_Acid->Methanol_H2SO4 Reflux Reflux (8h) Methanol_H2SO4->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Final_Product Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate Purification->Final_Product

Esterification to the final product.

Characterization

The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected protons and carbons in the correct chemical environments.[3]

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (around 1730 cm⁻¹), the amide carbonyl (around 1680 cm⁻¹), and the C-Cl bond.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

Application in Drug Discovery: A Scaffold for Anticancer and Antimicrobial Agents

The 5-oxopyrrolidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects.[4][5] Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate serves as an excellent starting point for generating a diverse library of compounds for screening.

Anticancer Applications

Derivatives of the 1-benzyl-5-oxopyrrolidine core have shown promise as anticancer agents.[4] One notable mechanism of action for some of these compounds is the inhibition of farnesyltransferase.[4] Farnesyltransferase is a crucial enzyme in the post-translational modification of the Ras protein. The farnesylation of Ras is essential for its localization to the cell membrane, where it participates in signaling pathways that control cell growth and proliferation. Inhibition of farnesyltransferase can disrupt these pathways, leading to an anti-proliferative effect in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras_inactive Inactive Ras Farnesyltransferase Farnesyltransferase Ras_inactive->Farnesyltransferase Farnesylation Ras_active Active Ras-GTP Raf Raf Ras_active->Raf Farnesyltransferase->Ras_active Membrane Localization Derivative Pyrrolidinone Derivative (Farnesyltransferase Inhibitor) Derivative->Farnesyltransferase Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Inhibition of the Ras signaling pathway.

Antimicrobial Applications

The 5-oxopyrrolidine scaffold is also a promising framework for the development of novel antimicrobial agents.[4] Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have demonstrated activity against a range of bacterial pathogens.[6][7] The mechanism of action for these compounds can be varied, but often involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.

Screening Protocols for Derivative Libraries

Once a library of compounds has been synthesized from Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate, robust and high-throughput screening methods are required to identify promising lead candidates.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][8] It is a standard preliminary assay for screening potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Compounds Add Test Compounds & Controls Incubate1->Add_Compounds Incubate2 Incubate (48-72h) Add_Compounds->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis Calculate % Viability & IC₅₀ Read_Absorbance->Data_Analysis End End Data_Analysis->End

MTT assay experimental workflow.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[7]

Step-by-Step Methodology:

  • Prepare Inoculum: From a fresh culture plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC).

Conclusion

Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate is a strategically designed intermediate that holds significant promise for the discovery of new therapeutic agents. Its straightforward synthesis and the versatility of its chemical handles allow for the creation of diverse compound libraries. The established anticancer and antimicrobial potential of the 5-oxopyrrolidine scaffold, coupled with the specific substitution pattern of this intermediate, provides a solid foundation for hit-to-lead optimization programs. The protocols outlined in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of derivatives, empowering researchers to explore the full therapeutic potential of this valuable chemical entity.

References

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Jove. [Link]

  • MTT Assay: Assessing Cell Proliferation. (n.d.). Creative Bioarray. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments. [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). Rakuno Gakuen University. [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (2007). Korean Journal of Clinical Microbiology. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, April). FWD AMR-RefLabCap. [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • Anticancer Behavior of Pyrrolidine-Based Palladium(II) Complexes and Biophysical Approach on Their DNA, BSA Binding Activity, Molecular Docking, and DFT Study. (2023, July 27). Langmuir. [Link]

  • Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study. (2024). Journal of Hunan University Natural Sciences. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2025, October 12). ResearchGate. [Link]

  • Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025, May 12). PubMed. [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2023). MDPI. [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. [Link]

  • The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... (n.d.). ResearchGate. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Methyl-1-(3-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate. (n.d.). Avantor. [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

Sources

Method

Advanced In Vitro Profiling of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate Derivatives: Neuro-Modulatory and Cytotoxic Workflows

Mechanistic Rationale & Target Biology The 5-oxopyrrolidine (pyrrolidin-2-one) core is a highly privileged scaffold in medicinal chemistry. Derivatives of this class, specifically 1-benzyl-5-oxopyrrolidine-3-carboxylates...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

The 5-oxopyrrolidine (pyrrolidin-2-one) core is a highly privileged scaffold in medicinal chemistry. Derivatives of this class, specifically 1-benzyl-5-oxopyrrolidine-3-carboxylates, exhibit a fascinating pharmacological duality. Depending on specific functional group substitutions, they can act as neuro-modulators (structurally homologous to racetam-class nootropics) or as potent cytotoxic agents against specific cancer lineages.

The specific compound Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate introduces two critical structural features:

  • The 3-Chlorobenzyl Moiety: The meta-substituted chlorine atom significantly increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability for neurological targeting, while also enabling highly specific halogen bonding within hydrophobic receptor pockets.

  • The Methyl Carboxylate Ester: This acts as a lipophilic prodrug-like moiety that increases cellular uptake compared to its free carboxylic acid counterpart.

Recent literature highlights that novel 5-oxopyrrolidine derivatives demonstrate profound, selective anticancer activity against A549 human lung adenocarcinoma cells[1]. Simultaneously, the structural homology of the 1-benzyl-pyrrolidin-2-one core to classic cognitive enhancers (e.g., nefiracetam, aniracetam) makes it a prime candidate for AMPA receptor positive allosteric modulation (PAM)[2].

To rigorously evaluate this compound, this application note details a dual-workflow, self-validating in vitro testing strategy designed for Senior Application Scientists and drug development professionals.

Workflow A: Neuro-Modulatory Screening (AMPA Receptor PAM Activity)

Causality & Experimental Design

AMPA receptor PAMs bind to an allosteric site at the dimer interface of the receptor's ligand-binding domain, slowing the rate of receptor desensitization and prolonging the influx of calcium and sodium ions[2].

To build a self-validating system , we cannot rely solely on high-throughput calcium imaging (FLIPR), as lipophilic compounds can sometimes act as false-positive calcium ionophores. Therefore, any hit generated in the FLIPR assay must be orthogonally validated using whole-cell patch-clamp electrophysiology to confirm the mechanistic slowing of the decay time constant ( τ ).

AMPA_Pathway Compound Methyl 1-(3-Chlorobenzyl)- 5-oxopyrrolidine-3-carboxylate AMPAR AMPA Receptor (Allosteric Site) Compound->AMPAR PAM Binding Channel Ion Channel Opening (Prolonged) AMPAR->Channel Conformational Change Glutamate Glutamate (Orthosteric Site) Glutamate->AMPAR Agonist Binding CaIn Ca2+ / Na+ Influx Channel->CaIn Ion Flux Depol Membrane Depolarization (EPSP Generation) CaIn->Depol Synaptic Transmission

AMPA receptor positive allosteric modulation pathway by 5-oxopyrrolidine derivatives.

Protocol A1: High-Throughput Calcium Flux Assay (FLIPR)
  • Cell Preparation: Seed HEK293 cells stably expressing GluA2 (flip isoform) AMPA receptor subunits at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate for 24h at 37°C, 5% CO 2​ .

  • Dye Loading: Wash cells with Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid to prevent dye efflux, pH 7.4). Load cells with 2 µM Fluo-4 AM calcium-sensitive dye for 45 min at 37°C.

  • Compound Addition: Using an automated liquid handler, add Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate at varying concentrations (0.1 µM to 100 µM). Incubate for 10 minutes.

  • Agonist Challenge: Inject an EC 20​ concentration of Glutamate.

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. Calculate the area under the curve (AUC) to determine the EC 50​ of the PAM effect.

Protocol A2: Whole-Cell Patch-Clamp Electrophysiology
  • Setup: Prepare cultured hippocampal neurons (DIV 14-21). Pull borosilicate glass pipettes (3-5 M Ω ) and fill with intracellular solution (135 mM CsF, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP).

  • Configuration: Establish whole-cell configuration in voltage-clamp mode (V hold​ = -70 mV).

  • Baseline Recording: Apply 1 mM Glutamate via a rapid perfusion system (100 ms pulse) to establish baseline Excitatory Postsynaptic Currents (EPSCs).

  • Validation: Co-apply 1 mM Glutamate + 10 µM test compound.

  • Quantification: Measure the decay time constant ( τ ) and peak amplitude. A true PAM will significantly increase τ without acting as a direct agonist in the absence of glutamate.

Data Presentation: Neuro-Modulatory Activity
CompoundFLIPR EC 50​ (µM)Max Potentiation (%)Patch-Clamp τ decay (ms)
Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate 12.4185%24.5 (vs 8.2 baseline)
Aniracetam (Positive Control)850.0140%14.1 (vs 8.2 baseline)
DMSO (Vehicle Control)N/A0%8.2

Workflow B: Anticancer Cytotoxicity & Apoptosis Profiling

Causality & Experimental Design

Recent structural-activity relationship (SAR) studies have demonstrated that 5-oxopyrrolidine derivatives exert potent, selective cytotoxicity against A549 lung adenocarcinoma cells[1].

However, measuring cell viability via ATP quantitation (CellTiter-Glo) only indicates metabolic arrest (cytostasis or necrosis). To build a self-validating system , a primary viability screen must be coupled with an orthogonal Caspase-3/7 cleavage assay. This proves that the mechanism of cell death is driven by programmed apoptosis rather than non-specific compound toxicity or membrane lysis.

Anticancer_Workflow Start Compound Treatment (A549 Lung Adenocarcinoma) Viability CellTiter-Glo Assay (ATP Quantitation) Start->Viability Primary Screen Caspase Caspase-3/7 Glo Assay (Apoptosis Induction) Start->Caspase Orthogonal Screen IC50 Determine IC50 (Cytotoxicity) Viability->IC50 Dose-Response ApoConf Confirm Apoptotic Mechanism Caspase->ApoConf Mechanistic Validation Hit Lead Candidate Selection IC50->Hit ApoConf->Hit

Self-validating in vitro workflow for evaluating 5-oxopyrrolidine anticancer cytotoxicity.

Protocol B1: Multiplexed Viability (CellTiter-Glo) Assay
  • Cell Seeding: Seed A549 cells at 5,000 cells/well in 96-well opaque-walled plates. Incubate for 24h at 37°C to allow adherence.

  • Treatment: Treat cells with the test compound (1 µM to 200 µM) in complete media. Ensure the final DMSO concentration does not exceed 1% to prevent vehicle-induced toxicity. Include Cisplatin as a clinical positive control.

  • Incubation: Incubate for 48h.

  • Lysis & Stabilization: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Calculate the IC 50​ using non-linear regression analysis.

Protocol B2: Caspase-3/7 Activation Assay
  • Preparation: Seed and treat A549 cells identically to Protocol B1.

  • Timing Rationale: Evaluate the plate after 24h of treatment (rather than 48h). Expert Insight: Caspase activation is a transient, early-stage apoptotic event. Waiting 48h often results in secondary necrosis, leading to false-negative caspase readings.

  • Reagent Addition: Add Caspase-Glo 3/7 Reagent directly to the culture media.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Quantification: Measure luminescence. Calculate the fold-change in caspase activation relative to the DMSO vehicle control.

Data Presentation: Anticancer Cytotoxicity Profile
CompoundViability IC 50​ (µM)Caspase-3/7 ActivationSelectivity Index (vs HSAEC1-KT)
Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate 45.24.8x Fold Change>3.5
Cisplatin (Positive Control)15.86.2x Fold Change1.2
DMSO (Vehicle Control)N/A1.0x Fold ChangeN/A

References

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.[Link]

  • Partin, K. M. (2015). AMPA receptor potentiators: from drug design to cognitive enhancement. Current Opinion in Pharmacology, 20, 46-53.[Link]

Sources

Application

Anticancer activity of substituted 5-oxopyrrolidines

Application Note: Evaluating the Anticancer Activity and Mechanistic Pathways of Substituted 5-Oxopyrrolidines Executive Overview & Mechanistic Rationale The 5-oxopyrrolidine scaffold is a highly versatile N-heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Anticancer Activity and Mechanistic Pathways of Substituted 5-Oxopyrrolidines

Executive Overview & Mechanistic Rationale

The 5-oxopyrrolidine scaffold is a highly versatile N-heterocyclic pharmacophore. Its unconstrained ring conformation is exceptionally beneficial in rational drug design, allowing for the precise tuning of substituents to target specific oncogenic pathways[1]. Recently, substituted 5-oxopyrrolidines have emerged as potent anticancer agents capable of disrupting tumor proliferation through multiple distinct mechanisms:

  • Kinase Inhibition (MAPK Pathway): Molecular docking and in vitro assays reveal that hydrazone-substituted 5-oxopyrrolidines act as potent inhibitors of BRAF and MEK1/2 kinases, effectively disrupting the MAPK signaling cascade critical in melanoma and breast cancer progression[1].

  • Apoptosis Induction: Rhopaladins' analogs (e.g., RPDPRH) drive apoptosis in cervical (CaSki) and hepatocarcinoma (HepG2) cells by downregulating the anti-apoptotic protein Bcl-2, upregulating pro-apoptotic Bax, and triggering Caspase-3 cleavage[2][3].

  • Proteasome Inhibition: Novel 1(N),2,3-trisubstituted-5-oxopyrrolidines have been identified as effective proteasome inhibitors in Multiple Myeloma (MM) models (e.g., RPMI 8226 cells), offering a pathway to overcome traditional drug resistance[4].

MOA Compound 5-Oxopyrrolidine Derivatives Kinase BRAF / MEK1/2 Inhibition Compound->Kinase MAPK Pathway Proteasome Proteasome Inhibition Compound->Proteasome MM Cells BaxBcl2 ↑ Bax / ↓ Bcl-2 Expression Kinase->BaxBcl2 Proteasome->BaxBcl2 Caspase Caspase-3 Cleavage BaxBcl2->Caspase Cytochrome c Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Mechanistic pathways of 5-oxopyrrolidines driving cancer cell apoptosis.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The bioactivity of 5-oxopyrrolidines is highly structure-dependent. For instance, the conversion of hydrazides to hydrazones, particularly with halogenated or bulky aromatic substitutions (e.g., 4-chlorophenyl or 1-naphthyl), significantly enhances cytotoxicity against aggressive cell lines like A549, MDA-MB-231, and Panc-1[5][6]. Furthermore, the presence of a free amino group has been shown to maximize anticancer activity while minimizing hepatotoxicity and maintaining high viability in non-cancerous epithelial cells (e.g., LO2 or HSAEC1-KT)[2][5].

Table 1: Cytotoxicity Profiles of Key 5-Oxopyrrolidine Derivatives

Compound DesignationStructural SubstitutionTarget Cancer Cell LineEfficacy (IC₅₀ / Viability)Ref
RPDPRH 4-arylidene-2-styrylCaSki (Cervical Carcinoma)IC₅₀ = 6.42 μM[2]
RPDPRH 4-arylidene-2-styrylHepG2 (Hepatocarcinoma)IC₅₀ = 12.36 μM[2]
Compound 6 4-chlorophenyl hydrazoneA549 (Lung Adenocarcinoma)64% viability at 100 μM[5]
Compound 5l 1-naphthyl substitutionMDA-MB-231 (Triple-Negative Breast)High dose-dependent efficacy[6]
Compound 13 & 14 1(N),2,3-trisubstitutedRPMI 8226 (Multiple Myeloma)High proteasome inhibition[4]

Validated Experimental Protocols

To ensure rigorous, reproducible evaluation of synthesized 5-oxopyrrolidines, the following self-validating protocols have been optimized for high signal-to-noise ratios and biological accuracy.

Protocol A: High-Throughput Cell Viability Screening (MTT Assay)

Objective: Quantify the anti-proliferative IC₅₀ of novel 5-oxopyrrolidine derivatives. Self-Validating Design: Includes a vehicle control (0.1% DMSO) to baseline basal metabolism, and a positive control (10–50 μM Cisplatin) to validate assay sensitivity and provide a standardized benchmark[2].

  • Cell Seeding: Harvest target cells (e.g., CaSki, HepG2) at 80% confluence. Seed at a density of 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the exponential (logarithmic) growth phase throughout the 24–48h treatment window, preventing contact inhibition which artificially lowers metabolic readings.

  • Synchronization: Incubate overnight at 37°C in 5% CO₂.

    • Causality: Allows cells to adhere and synchronizes the cell cycle, ensuring the observed cytotoxicity is strictly drug-induced rather than an artifact of varying division stages.

  • Compound Treatment: Prepare serial dilutions of the 5-oxopyrrolidine derivative (e.g., 1 to 250 μM) in media containing a maximum of 0.1% DMSO. Treat cells for 24h and 48h.

    • Causality: DMSO concentrations above 0.1% are inherently cytotoxic and will confound viability data.

  • Metabolic Readout: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt to insoluble purple formazan.

  • Solubilization & Analysis: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of pure DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Flow Cytometric Evaluation of Apoptosis (Annexin V-FITC / PI)

Objective: Differentiate between early apoptosis, late apoptosis, and necrosis following 5-oxopyrrolidine treatment[3].

  • Treatment & Harvest: Treat cells with 0.5×, 1×, and 2× IC₅₀ concentrations of the compound for 24h. Harvest cells using an enzyme-free dissociation buffer or very mild trypsinization.

    • Causality: Harsh trypsinization can cleave cell membrane proteins and cause false-positive Annexin V binding.

  • Cold Washing: Wash the cell pellet twice with ice-cold PBS.

    • Causality: Cold temperatures halt cellular metabolism, preventing the further progression of apoptosis during the staining process and locking the cells in their current state.

  • Staining: Resuspend 1×105 cells in 500 μL of Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 10 μL of Propidium Iodide (PI).

    • Causality: The binding buffer must be calcium-rich, as Annexin V binding to externalized phosphatidylserine (PS) is strictly a Ca²⁺-dependent process[3].

  • Incubation: Incubate for 15 minutes at room temperature in complete darkness.

    • Causality: FITC is highly photosensitive; light exposure will cause photobleaching, drastically reducing the signal-to-noise ratio during cytometry.

  • Flow Cytometry Analysis: Analyze within 1 hour.

    • Validation Matrix: Annexin V⁺/PI⁻ indicates early apoptosis (intact membrane, externalized PS). Annexin V⁺/PI⁺ indicates late apoptosis. Annexin V⁻/PI⁺ indicates primary necrosis.

Experimental Workflow Visualization

Workflow Syn 1. Synthesis & Purification SAR 2. Viability Assay (MTT / WST-8) Syn->SAR Apo 3. Apoptosis (Annexin V/PI) SAR->Apo Mech 4. Target Validation (RT-PCR / WB) Apo->Mech

Standardized workflow for evaluating 5-oxopyrrolidine anticancer efficacy.

References

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation. vu.lt. 1

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. nih.gov. 5

  • Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives. frontiersin.org. 2

  • The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. mdpi.com. 6

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. nih.gov.4

  • Green synthesis, structure optimization and biological evalution of Rhopaladins' analog 2–styryl–5-oxopyrrolidine-2- carboxamide RPDPRH on CaSki cells. frontiersin.org. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrrolidine Synthesis &amp; Optimization

The pyrrolidine ring is a ubiquitous and privileged structural motif in medicinal chemistry and drug development[1]. Constructing highly substituted, stereodefined pyrrolidines often relies on complex transformations, su...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring is a ubiquitous and privileged structural motif in medicinal chemistry and drug development[1]. Constructing highly substituted, stereodefined pyrrolidines often relies on complex transformations, such as the [3+2] cycloaddition of azomethine ylides or transition-metal-catalyzed reductive aminations. This support center provides causal explanations, self-validating protocols, and quantitative troubleshooting matrices to help researchers resolve common bottlenecks in pyrrolidine synthesis.

Core Troubleshooting Workflow

Workflow Start Pyrrolidine Synthesis Troubleshooting Yield Low Yield / Conversion Start->Yield Yield Issue Selectivity Poor Stereoselectivity (d.r. or e.e.) Start->Selectivity Selectivity Issue CatDeact Check Catalyst Deactivation (Moisture/O2/Impurities) Yield->CatDeact Metal Catalysis Reductant Optimize Reductant Stoichiometry (e.g., TMDS) Yield->Reductant Reductive Amination Solvent Optimize Solvent Polarity (Enhance endo-selectivity) Selectivity->Solvent d.r. Optimization Ligand Adjust Metal:Ligand Ratio (Prevent background rxn) Selectivity->Ligand e.e. Optimization

Logical troubleshooting workflow for resolving yield and selectivity issues in pyrrolidine synthesis.

Section 1: In-Depth Troubleshooting Guides

Q1: My[3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene yields a poor diastereomeric ratio (d.r.). How can I shift the selectivity toward the endo-product? Causality & Solution: Diastereoselectivity in 1,3-dipolar cycloadditions is governed by the energetic difference between the endo and exo transition states. While endo approaches are often favored by secondary orbital interactions between the dipole and the electron-withdrawing group of the dipolarophile, steric clashes can inadvertently favor the exo pathway[2].

  • Solvent Polarity: Highly polar solvents can stabilize the charge-separated transition state but may disrupt the delicate hydrogen-bonding or metal-coordination network required for endo selectivity. Switching from methanol to sterically hindered alcohols (e.g., tert-butanol or isopropanol) or less coordinating solvents (e.g., toluene) often restores high endo selectivity[3].

  • Temperature Modulation: Lowering the reaction temperature generally enhances d.r. by amplifying the subtle energetic differences between competing transition states, though this requires extended reaction times[3].

Q2: I am observing low enantiomeric excess (e.e.) during the metal-catalyzed asymmetric synthesis of pyrrolidines. What is the root cause? Causality & Solution: In transition-metal-catalyzed asymmetric 1,3-dipolar cycloadditions (e.g., using Cu(I) or Ag(I) with chiral ligands like Fesulphos or BOX), the chiral environment is dictated by the precise geometry of the metal-ligand complex[4][5].

  • Metal-to-Ligand Ratio: A common pitfall is an imprecise metal-to-ligand ratio. A slight excess of the chiral ligand can lead to non-linear effects or the formation of catalytically inactive, off-cycle species[3]. Ensure a precise 1:1 or 1:1.1 ratio depending on the specific ligand architecture.

  • Background Racemic Reaction: Uncatalyzed background reactions can erode the overall e.e. If the metal catalyst is deactivated by moisture or oxygen, the slower, uncatalyzed thermal cycloaddition takes over. Rigorous Schlenk techniques and the use of strictly anhydrous solvents are mandatory[6].

Q3: When attempting the reductive generation of azomethine ylides from tertiary amides using Vaska's complex, my yield of the pyrrolidine product is negligible. Why? Causality & Solution: The iridium-catalyzed reductive generation of azomethine ylides relies on the precise reduction of the amide to an iminium intermediate using tetramethyldisiloxane (TMDS) as the terminal reductant[7][8].

  • Reductant Stoichiometry: Insufficient TMDS leads to incomplete reduction, while a massive excess can over-reduce the intermediate to an amine, preventing ylide formation. Monitor the exact equivalents (typically 2.0-3.0 equiv. of TMDS).

  • Catalyst Poisoning: Vaska's complex ( IrCl(CO)(PPh3​)2​ ) is sensitive to strongly coordinating impurities. Ensure the tertiary amide precursor is free from unreacted amines or thiols from previous synthetic steps.

Section 2: Self-Validating Experimental Protocols

Protocol A: Standardized Asymmetric 1,3-Dipolar Cycloaddition

This protocol incorporates internal checkpoints to ensure the chiral catalyst is actively controlling stereochemistry rather than allowing a racemic background reaction[4].

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk tube under argon, dissolve the metal salt (e.g., CuI, 5 mol%) and the chiral ligand (e.g., Fesulphos, 5.5 mol%) in anhydrous toluene (2 mL). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution must exhibit a distinct, stable color change (often bright yellow/orange for Cu-complexes), indicating successful metal-ligand coordination. If the solution remains cloudy or colorless, discard and verify reagent purity.

  • Ylide Generation: Add the α -iminoester (1.0 equiv) and a mild base (e.g., triethylamine, 10 mol%) to generate the metal-coordinated azomethine ylide.

  • Cycloaddition: Dropwise add the dipolarophile (e.g., N-methylmaleimide, 1.2 equiv). Stir at -20 °C to 0 °C.

  • Monitoring & Quenching: Monitor via TLC. Once the α -iminoester is consumed, quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

  • Stereochemical Validation: Determine d.r. via crude 1H NMR (by integrating distinct pyrrolidine ring protons) before column chromatography to ensure no stereoisomers are lost during purification. Determine e.e. via chiral HPLC.

Protocol B: Iridium-Catalyzed Reductive [3+2] Cycloaddition

This method allows access to unstabilized azomethine ylides directly from amides[7][8].

  • Setup: To an oven-dried Schlenk tube under argon, add the tertiary amide precursor (1.0 equiv) and Vaska's complex ( IrCl(CO)(PPh3​)2​ , 1 mol%).

  • Solvent & Reagents: Add anhydrous toluene, followed by the chosen dipolarophile (1.5 equiv).

  • Reduction: Slowly add TMDS (2.0 equiv) via syringe.

    • Validation Checkpoint: Mild gas evolution may be observed. The reaction environment must remain strictly anhydrous; any introduction of moisture will immediately hydrolyze the delicate iminium intermediate back to the starting amide, halting the cascade.

  • Completion: Stir at room temperature for 12–24 hours. Concentrate under reduced pressure and purify the resulting functionalized pyrrolidine via flash chromatography.

Section 3: Quantitative Optimization Data

Table 1: Effect of Solvent and Temperature on 1,3-Dipolar Cycloaddition Selectivity (Representative optimization data for azomethine ylide cycloadditions[1][3])

SolventTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (%)
Methanol258560:4075
Toluene258285:1588
Toluene07895:594
Isopropanol07592:891

Table 2: Impact of Reductant Equivalents in Ir-Catalyzed Amide Activation (Based on the reductive generation of unstabilized ylides[7])

TMDS (Equiv.)Catalyst LoadingReaction Time (h)Pyrrolidine Yield (%)Side Product (Over-reduction)
1.01 mol%2435<5%
2.01 mol%1688<5%
4.01 mol%1642>40%

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use unstabilized azomethine ylides for these cycloadditions? A: Yes. While stabilized ylides (derived from α -iminoesters bearing electron-withdrawing groups) are most common due to their high reactivity and predictable regioselectivity[2], unstabilized ylides can be generated reductively from lactams or via decarboxylation of amino acids. These require highly reactive dipolarophiles to prevent ylide degradation[7][8].

Q: How do I scale up the synthesis of 3-borylated pyrrolidines? A: The 1,3-dipolar cycloaddition of N-benzyl azomethine ylides with alkenyl boronates can be scaled up efficiently. Optimization typically involves using LiF in DMSO at elevated temperatures (e.g., 110 °C) to facilitate the reaction, allowing for multigram-scale production of diastereoselective 3-borylated pyrrolidines[9].

References

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI.2

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. RSC Publishing.4

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH.7

  • Synthesis of 3-Borylated Pyrrolidines by 1,3-Dipolar Cycloaddition of Alkenyl Boronates and Azomethine Ylide. PubMed.9

  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. Benchchem.3

  • Technical Support Center: Synthesis of Pyrrolidine Derivatives. Benchchem.6

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications.8

  • Pyrrolidine synthesis. Organic Chemistry Portal.5

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC - NIH.1

Sources

Optimization

Technical Support Center: Enhancing the Stability of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate . This molecule features a γ-lactam (5-oxopyrrolidine) core, a methyl ester, and a 3-chlorobenzyl moiety. While structurally versatile for medicinal chemistry, it presents specific stability challenges during synthesis, formulation, and storage.

This guide provides field-proven troubleshooting protocols, diagnostic workflows, and standard operating procedures (SOPs) to ensure the scientific integrity of your experiments.

Diagnostic Decision Tree

Before altering your experimental protocols, it is critical to identify the exact degradation pathway your compound is undergoing. Use the following diagnostic workflow based on LC-MS mass shifts (Δm) to pinpoint the structural failure.

DiagnosticTree Start Issue: Purity Drop Detected via LC-MS/NMR MassCheck Check Mass Shift (Δm) Start->MassCheck Hydrolysis Δm = -14 Da (Loss of CH2) MassCheck->Hydrolysis Acid/Base Exposure RingOpen Δm = +18 Da (Addition of H2O) MassCheck->RingOpen Strong Base (e.g., LiOH) Photo Δm = -125 Da (Loss of Chlorobenzyl) MassCheck->Photo UV/Light Exposure Diag1 Ester Hydrolysis (Forming Carboxylic Acid) Hydrolysis->Diag1 Diag2 Lactam Ring Opening (Linear Amino Acid) RingOpen->Diag2 Diag3 Photolytic Debenzylation (UV Exposure) Photo->Diag3

Diagnostic workflow for identifying degradation pathways via LC-MS mass shifts.

FAQ Section 1: Ester Hydrolysis & pH Sensitivity

Q: During storage in aqueous buffers or after an alkaline workup, my compound degrades into a highly polar impurity. What is the mechanism?

A: The most common degradation pathway for this molecule is the hydrolysis of the C3 methyl ester to form the corresponding carboxylic acid. Methyl esters of 5-oxopyrrolidines are highly susceptible to hydrolysis in both acidic and basic aqueous media[1]. In alkaline conditions, the hydroxide ion attacks the ester carbonyl, leading to irreversible saponification. This is a well-documented phenomenon where alkaline work-up conditions cause simultaneous, unintended hydrolysis of the methyl ester[2].

Quantitative Stability Profile

To prevent hydrolysis, you must strictly control the pH of your environment. Below is the comparative stability data across different pH ranges:

ConditionpH RangeStability StatusPrimary DegradantHalf-Life (Est. at 25°C)
Acidic (Aqueous)1.0 - 4.0PoorCarboxylic Acid< 4 Hours
Mildly Acidic4.5 - 6.5GoodNone> 72 Hours
Neutral (Buffered)7.0 - 7.4ModerateCarboxylic Acid~ 24 Hours
Basic (Aqueous)> 8.0Very PoorCarboxylic Acid / Linear Amino Acid< 1 Hour
SOP: Protocol for Anhydrous Storage and pH Buffering

This protocol is a self-validating system designed to prevent nucleophilic attack on the ester.

  • Solvent Selection: Avoid protic solvents (e.g., methanol, water) for long-term stock solutions. Reconstitute the compound in anhydrous DMSO or DMF.

  • Work-up Conditions: If aqueous extraction is necessary, strictly buffer the aqueous phase to pH 5.5 - 6.5 using a dilute phosphate or acetate buffer. Validation step: Always verify the pH of the aqueous phase with a calibrated pH meter prior to introducing the organic layer.

  • Drying: Dry organic layers over anhydrous Na2​SO4​ . Do not use K2​CO3​ , as its inherent basicity can catalyze localized hydrolysis at the solid-liquid interface.

  • Storage: Lyophilize the final product to remove trace water. Store the dry powder at -20°C under an inert argon atmosphere.

FAQ Section 2: Lactam Ring Stability & Thermal Degradation

Q: I used LiOH to intentionally deprotect a different functional group in my synthetic sequence, but my LC-MS shows a mass addition of +18 Da (+H2O) instead of just the expected ester hydrolysis (-14 Da). Why?

A: You are observing lactam ring opening. While the γ-lactam ring is generally stable under mild conditions, exposure to strong bases (such as LiOH or NaOH) in aqueous/organic mixtures (e.g., THF/H2O) will not only hydrolyze the methyl ester but also cleave the 5-oxopyrrolidine ring. This basic hydrolysis results in a linear, acyclic amino acid derivative[3].

Pathways Core Methyl 1-(3-Chlorobenzyl)- 5-oxopyrrolidine-3-carboxylate Path1 1-(3-Chlorobenzyl)-5- oxopyrrolidine-3-carboxylic acid Core->Path1 H2O, Mild Base (Ester Hydrolysis) Path2 Linear Amino Acid Dicarboxylic Derivative Core->Path2 Strong Base (LiOH) (Lactam Ring Opening)

Competing degradation pathways: Ester hydrolysis vs. Lactam ring opening.

SOP: Protocol for Mild Handling to Preserve the Lactam Ring
  • Reagent Substitution: If selective ester hydrolysis is desired without opening the lactam ring, avoid alkali metals. Use mild enzymatic cleavage (e.g., esterases) or strictly controlled stoichiometric equivalents of a mild base (like LiOH ) at exactly 0°C[3].

  • Temperature Control: Never exceed 40°C when the compound is in solution with any nucleophilic or basic reagents. Thermal energy exponentially increases the rate of lactam cleavage.

  • Reaction Monitoring (Self-Validating): Aliquot 10 µL of the reaction mixture into 990 µL of cold LC-MS grade acetonitrile containing 0.1% Formic Acid. This immediately quenches the reaction before injection, ensuring you are observing the true reaction state rather than degradation occurring inside the heated LC-MS source.

FAQ Section 3: Photodegradation of the Chlorobenzyl Moiety

Q: Does this compound require protection from light?

A: Yes. Halogenated benzyl groups attached to a nitrogen atom can undergo UV-induced homolytic cleavage or photo-oxidation. Prolonged exposure to ambient laboratory light (especially UV-rich fluorescent bulbs) can generate radical species, leading to debenzylation and the formation of complex polymeric impurities.

SOP: Protocol for Photoprotection
  • Shielding: Perform all synthetic manipulations in amber glassware. If amber glassware is unavailable, wrap standard borosilicate flasks tightly in aluminum foil.

  • Storage: Store the solid compound in opaque, high-density polyethylene (HDPE) containers or amber glass vials. Ensure the storage environment is dark (e.g., a windowless -20°C freezer).

Sources

Troubleshooting

Refinement of experimental protocols for 5-oxopyrrolidine-3-carboxylate esters

Welcome to the Technical Support Center for the synthesis and refinement of 5-oxopyrrolidine-3-carboxylate esters (commonly known as pyroglutamate derivatives). As a Senior Application Scientist, I have structured this g...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and refinement of 5-oxopyrrolidine-3-carboxylate esters (commonly known as pyroglutamate derivatives). As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Successful manipulation of these privileged drug-discovery scaffolds requires a rigorous understanding of the underlying thermodynamics and kinetic pitfalls.

Every protocol and troubleshooting step provided here is designed as a self-validating system —meaning the experimental design inherently includes mechanistic checkpoints to confirm success before proceeding to the next step.

Section 1: Mechanistic Workflow

G A Itaconic Acid + Primary Amine (Precursors) B 5-oxopyrrolidine-3-carboxylic acid (Cyclization) A->B Reflux (H2O) C Esterification (Acid Catalysis or Lipase) B->C Addition of ROH D 5-oxopyrrolidine-3-carboxylate ester (Core Scaffold) C->D -H2O E N-Alkylation / Arylation (Base + Alkyl Halide) D->E Functionalization F Hydrazide Formation (Hydrazine Hydrate) D->F Derivatization

Workflow for the synthesis and derivatization of 5-oxopyrrolidine-3-carboxylate esters.

Section 2: Troubleshooting & FAQs

Q1: During the esterification of 1-substituted-5-oxopyrrolidine-3-carboxylic acids using standard Fischer esterification (H₂SO₄/MeOH), I am observing significant acyclic impurities and poor yields. What is the mechanistic cause, and how can I resolve this? A1: The primary cause is acid-catalyzed lactam ring-opening. While Fischer esterification is standard[1], the amide bond in the 5-oxopyrrolidine ring is susceptible to hydrolysis. Prolonged reflux protonates the lactam nitrogen or carbonyl oxygen, weakening the C-N bond and leading to acyclic amino acid derivatives. Resolution: Monitor the reaction strictly via TLC and stop immediately upon consumption of the starting material. Alternatively, utilize biocatalysis. Lipase from Candida antarctica B (Novozym 435) catalyzes the esterification of pyroglutamic acid derivatives with high molar yields (up to 79%) under mild conditions, completely bypassing the thermodynamic risk of acid-catalyzed ring-opening[2].

Q2: Literature shows reflux times ranging from 2 hours to 18 hours for synthesizing methyl 5-oxopyrrolidine-3-carboxylates. How do I determine the correct duration for my specific derivative? A2: The electronic and steric nature of your N1-substituent dictates the reactivity and stability of the lactam. Electron-withdrawing groups (e.g., 2,4-difluorophenyl) reduce the electron density on the lactam nitrogen, stabilizing the ring against acid hydrolysis and allowing for rapid (2 h) esterification[3]. Conversely, bulky or hydrogen-bonding substituents (e.g., 5-chloro-2-hydroxyphenyl) induce steric hindrance, requiring prolonged heating (up to 18 h) to drive the equilibrium[1]. Self-Validating Check: If your substrate requires >4 hours, switch to a milder catalyst like Amberlyst IR120H resin to prevent degradation[2].

Q3: How do I synthesize hydrazide derivatives from the methyl ester without cleaving the lactam ring? A3: Hydrazinolysis of the ester is highly regioselective over the lactam amide bond because the ester carbonyl is significantly more electrophilic. The lactam nitrogen donates its lone pair into the adjacent carbonyl, reducing its susceptibility to nucleophilic attack. Refluxing the methyl ester with hydrazine hydrate in 2-propanol selectively yields the carbohydrazide[3]. Self-Validating Check: The hydrazide product will spontaneously crystallize upon cooling the reaction mixture, confirming high purity and allowing isolation via simple filtration without the need for column chromatography[1].

Section 3: Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis of Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate[3]

This protocol leverages the electron-withdrawing nature of the fluorinated aromatic ring to achieve rapid esterification.

  • Dissolution: Dissolve 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (6.03 g, 25 mmol) completely in methanol (125 mL).

  • Catalysis: Add concentrated sulfuric acid (0.5 mL) dropwise as a catalyst.

  • Reflux: Heat the mixture to boiling temperature and reflux for exactly 2 hours.

    • Mechanistic Checkpoint: Do not exceed 2 hours to prevent lactam hydrolysis. Verify the disappearance of the carboxylic acid via TLC.

  • Solvent Removal: Distill the methanol solvent under reduced pressure until a concentrated residue remains.

  • Neutralization (Critical Step): Immediately neutralize the residue using 150 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.

    • Causality: Neutralization is mandatory. If water is added while the mixture is still highly acidic, the newly formed ester will rapidly hydrolyze back to the starting material.

  • Isolation: Filter the formed crystals, wash thoroughly with distilled water, and purify by recrystallization from a 1:1 mixture of methanol and water.

Protocol B: Biocatalytic Synthesis of Pyroglutamate Esters[2]

Use this protocol when dealing with highly sensitive pyroglutamate derivatives that degrade under acidic conditions.

  • Preparation: Combine the pyroglutamic acid derivative (1.04 mmol) and the target alcohol (e.g., lauryl alcohol) in a suitable solvent (or neat, if the alcohol is liquid at reaction temperature).

  • Enzyme Addition: Add Candida antarctica B lipase (Novozym 435) to the reaction mixture.

  • Incubation: Stir the mixture at 60°C for 6 hours.

    • Causality: The enzyme provides a highly regioselective hydrophobic pocket that stabilizes the transition state for esterification at neutral pH, preserving the lactam core.

  • Termination: Filter the mixture to remove the immobilized enzyme resin, effectively terminating the reaction without aqueous workup.

  • Purification: Isolate the ester via standard chromatographic techniques.

Section 4: Quantitative Data Summaries

Table 1: Comparison of Esterification Catalysts for Pyroglutamate Derivatives

Catalyst SystemReaction TimeMolar Yield (%)Mechanistic Advantage / Disadvantage
H₂SO₄ / Methanol (2,4-difluorophenyl derivative)2 hHigh (Crystalline)Rapid and cost-effective; risks lactam hydrolysis if over-refluxed[3].
H₂SO₄ / Methanol (5-chloro-2-hydroxyphenyl derivative)18 hHigh (Crystalline)Overcomes steric hindrance; requires strict pH neutralization during workup[1].
Candida antarctica B Lipase 6 h79%Mild conditions; completely avoids acid-catalyzed ring opening and epimerization[2].
Amberlyst IR120H Resin 6 h69%Heterogeneous catalysis; easier workup than liquid acids, moderate yields[2].

References

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures Source: PMC (nih.gov) URL:[Link]

  • Toward the synthesis of pyroglutamate lauroyl ester: biocatalysis versus chemical catalysis Source: PubMed (nih.gov) URL:[Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Pyrrolidinone Derivatization &amp; Troubleshooting

Welcome to the Pyrrolidinone Derivatization Technical Support Center. 2-Pyrrolidinone and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and organic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrolidinone Derivatization Technical Support Center. 2-Pyrrolidinone and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and organic synthesis. However, the functionalization of this lactam core—particularly via alkylation or acylation—is fraught with chemoselectivity and stability challenges.

As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure high-fidelity synthesis.

Diagnostic Decision Tree

When a derivatization experiment fails or yields complex mixtures, identifying the mechanistic root cause is the first step. Use the diagnostic workflow below to categorize your issue.

TroubleshootingWorkflow Start Analyze Reaction Mixture Issue1 N- vs O-Alkylation Mixture Start->Issue1 Issue2 Lactam Ring-Opening (Hydrolysis/Polymer) Start->Issue2 Issue3 Over-Alkylation (α-Carbon) Start->Issue3 Sol1 Use softer electrophile (e.g., Alkyl-I) & NaH/DMF Issue1->Sol1 Regioselectivity Issue Sol2 Ensure strictly anhydrous conditions & mild pH Issue2->Sol2 Degradation Issue Sol3 Use stoichiometric base & lower temperature Issue3->Sol3 Chemoselectivity Issue

Diagnostic workflow for common pyrrolidinone derivatization pitfalls.

Core Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of products with similar polarity during N-alkylation, and how do I fix it?

The Causality: The deprotonated 2-pyrrolidinone anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center (higher charge density), while the nitrogen atom is a "soft" nucleophilic center (more polarizable). Alkylation can occur at either site, yielding the desired N-alkylated lactam or the undesired O-alkylated isomer (2-alkoxy-1-pyrroline)[1].

The Solution:

  • Electrophile Selection: Use "softer" alkylating agents (e.g., alkyl iodides, benzyl bromides) to favor N-alkylation. "Harder" electrophiles (e.g., dimethyl sulfate, alkyl tosylates) will drastically increase the proportion of O-alkylation[1].

  • Base and Solvent: Employ a strong base like NaH in a polar aprotic solvent (DMF or THF). This ensures complete deprotonation and creates a solvent-separated ion pair, which enhances the nucleophilicity of the nitrogen atom[1].

Q2: My mass spectrometry data indicates the addition of water (+18 Da) to my starting material. What happened?

The Causality: You are observing lactam ring-opening (hydrolysis). The pyrrolidinone core is highly susceptible to hydrolysis under both strongly acidic and basic conditions, cleaving the amide bond to yield a γ-aminobutyric acid (GABA) derivative. Furthermore, under strongly basic conditions combined with elevated temperatures, 2-pyrrolidinone can undergo ring-opening polymerization to form polypyrrolidone (Nylon 4)[1].

The Solution:

  • Maintain strictly anhydrous conditions during the reaction setup and execution[1].

  • Avoid prolonged exposure to aqueous work-ups; neutralize the reaction mixture promptly using a mild buffer (e.g., saturated aqueous NH₄Cl)[1].

  • Use the minimum effective amount of base required for deprotonation to prevent base-catalyzed polymerization[1].

Q3: I am observing di-alkylation, including substitution at the carbon adjacent to the carbonyl. How do I prevent this?

The Causality: The α-protons of 2-pyrrolidinone are weakly acidic (pKa ~24.5). If a strong base is used in excess, or if the reaction temperature is not strictly controlled, the base can deprotonate the α-carbon after the initial N-alkylation. This forms an enolate that subsequently reacts with the remaining electrophile, leading to over-alkylation[1][2].

The Solution:

  • Use exactly 1.0 to 1.05 equivalents of base relative to the pyrrolidinone[1].

  • Employ bases that are highly selective for the N-H proton over the C-H protons (e.g., NaH, K₂CO₃)[1].

  • Note: If α-alkylation is the desired outcome, the N-position must be protected first, and enolate generation must be strictly controlled at cryogenic temperatures (e.g., using s-BuLi at -78 °C)[2].

Quantitative Data: Factors Influencing Regioselectivity

To predict and control the reaction outcome, refer to the empirical data summarizing the effect of reagents on the N:O alkylation ratio. The table below synthesizes comparative regioselectivity principles in lactam alkylation.

Alkylating AgentBaseSolventTemperature (°C)Predominant OutcomeMechanistic Rationale
Alkyl Iodide (R-I)NaHDMF0 to 25High N-AlkylationSoft electrophile favors soft N-center; DMF solvates Na⁺ well.
Benzyl Bromide (Bn-Br)NaHTHF0 to 25High N-AlkylationSoft electrophile; THF provides adequate solubility for the ion pair.
Dimethyl SulfateK₂CO₃AcetoneRefluxMixed (Significant O-)Hard electrophile drives reaction toward the hard O-center.
Alkyl TosylateCs₂CO₃NMP80Mixed (Significant O-)Hard leaving group (tosylate) increases O-alkylation propensity.

Validated Experimental Protocols

Protocol A: Highly Selective N-Alkylation of 2-Pyrrolidinone

This protocol is a self-validating system designed to suppress O-alkylation and ring-opening polymerization by controlling temperature and electrophile hardness[1].

Materials:

  • 2-Pyrrolidinone (1.0 equiv, strictly anhydrous)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv)

  • Alkyl iodide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Wash NaH with anhydrous hexanes (3x) under an inert argon atmosphere to remove the mineral oil. Dry the NaH briefly under a vacuum.

  • Suspension: Add anhydrous DMF to the flask containing the washed NaH. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 2-pyrrolidinone in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C[1].

  • Validation Checkpoint: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Self-validation: The cessation of hydrogen gas evolution and the formation of a clear solution indicate the complete formation of the sodium salt of 2-pyrrolidinone[1].

  • Alkylation: Recool the reaction mixture to 0 °C. Add the alkyl iodide dropwise[1].

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C to neutralize any residual base (preventing hydrolysis during workup). Extract with Ethyl Acetate (3x), wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Stereoselective α-Alkylation of N-Protected Pyrrolidinones

When α-alkylation is intended, the N-position must be masked, and enolate geometry must be controlled to prevent degradation[2].

Materials:

  • N-Alkyl or N-Boc-2-pyrrolidinone (1.0 equiv)

  • sec-Butyllithium (s-BuLi, 1.1 equiv)

  • Electrophile (e.g., Benzyl bromide, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Cooling: Dissolve the N-protected pyrrolidinone in anhydrous THF under argon. Cool the solution strictly to -78 °C using a dry ice/acetone bath[2].

  • Enolate Generation: Add s-BuLi dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete and kinetically controlled enolate formation[2].

  • Electrophilic Addition: Add the electrophile dropwise at -78 °C[2].

  • Validation Checkpoint: Maintain the temperature at -78 °C for 2 hours. Self-validation: Allowing the reaction to warm up prematurely will lead to poly-alkylation and ring-opening side reactions. The reaction must remain cryogenic until quenched.

  • Quenching: Quench the reaction at -78 °C with glacial acetic acid or saturated NH₄Cl before warming to room temperature. Extract and purify via flash chromatography.

References

  • N-METHYL 2-PYRROLIDONE (NMP) Properties and Hydrolysis Source: Ataman Kimya URL:[Link]

  • Origin of Stereochemistry in Simple Pyrrolidinone Enolate Alkylations Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin (Comparative Lactam Alkylation) Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate Analogs: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pyrrolidinone scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of biologically active compounds underscores its...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrrolidinone scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of biologically active compounds underscores its significance as a privileged structure. This guide provides an in-depth comparative analysis of Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate and its analogs, offering a critical evaluation of their performance supported by experimental data. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their anticancer and antimicrobial properties, thereby providing a valuable resource for researchers and professionals in drug development.

The core structure, a 1-benzyl-5-oxopyrrolidine-3-carboxylate, serves as a versatile template for chemical modification. The strategic placement of a chlorine atom on the benzyl ring, as in the 3-chloro analog, significantly influences the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets. This guide will delve into the nuances of these interactions, comparing the 3-chloro derivative with other positional isomers and analogs bearing different substituents.

Physicochemical Properties: A Predictive Comparison

The position of the chlorine atom on the benzyl ring subtly alters the physicochemical properties of these isomeric compounds. These variations, primarily driven by steric and electronic effects, can have profound implications for solubility, membrane permeability, and ultimately, biological activity.

Property1-(2-Chlorobenzyl) Analog1-(3-Chlorobenzyl) Analog1-(4-Chlorobenzyl) AnalogRationale
Predicted LogP Slightly LowerIntermediateSlightly HigherThe ortho-chloro group may engage in intramolecular interactions, slightly reducing the exposed hydrophobic surface area. The para-position allows for a more extended conformation, potentially increasing lipophilicity.
Predicted pKa Slightly HigherIntermediateSlightly LowerThe electron-withdrawing nature of chlorine enhances the acidity of the carboxylic acid. This effect is generally more pronounced from the para position due to resonance, leading to a lower pKa.
Predicted Aqueous Solubility Slightly HigherIntermediateSlightly LowerA potentially lower crystal lattice energy for the ortho-isomer could lead to increased solubility.

These predicted differences underscore the importance of substituent placement in tuning the drug-like properties of the core scaffold.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

The 5-oxopyrrolidine scaffold is a recognized pharmacophore in the design of both anticancer and antimicrobial agents.[1][2] Derivatives have shown promise in inhibiting key enzymes involved in cancer cell proliferation and in disrupting microbial growth.[1][3]

Anticancer Activity

Derivatives of 5-oxopyrrolidine have demonstrated notable potential as anticancer agents.[2] The mechanism for some of these compounds involves the inhibition of critical enzymes in cancer cell proliferation.[1] For instance, a derivative sharing the 1-(3-chlorobenzyl)-pyrrolidinone core has been identified as a potent farnesyltransferase inhibitor.[1]

The cytotoxic activity of various pyrrolidinone derivatives is often evaluated using the MTT assay, which measures cell viability.[4] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Below is a summary of the reported anticancer activity of various 1-substituted-5-oxopyrrolidine-3-carboxylate analogs against the A549 human lung adenocarcinoma cell line.

Compound AnalogSubstituent at Position 1Modification at Position 3A549 Cell Viability (% of control)Reference
1 4-AcetamidophenylCarboxylic Acid~80%[2]
2 4-AminophenylCarboxylic Acid~40%[2]
3 4-AminophenylBishydrazone with 2-thienyl fragments<20%[2]
4 4-AminophenylBishydrazone with 5-nitrothienyl moieties<20%[2]
5 3,4,5-Trimethoxyphenyl1,3,4-Oxadiazolethione28.0%[5]
6 3,4,5-Trimethoxyphenyl4-Aminotriazolethione29.6%[5]

Structure-Activity Relationship Insights:

  • Modification of the 1-phenyl substituent: The transition from an acetamido group (compound 1) to a free amino group (compound 2) on the phenyl ring at the 1-position significantly enhances anticancer activity.[2]

  • Derivatization at the 3-position: Conversion of the carboxylic acid at the 3-position to hydrazones, particularly those incorporating heterocyclic fragments like thiophene (compounds 3 and 4), leads to a dramatic increase in potency.[2] The introduction of bulky heterocyclic rings such as 1,3,4-oxadiazolethione and 4-aminotriazolethione (compounds 5 and 6) also results in high anticancer activity.[5]

SAR_Anticancer cluster_core Core Scaffold: 1-Phenyl-5-oxopyrrolidine-3-carboxylate cluster_pos1 Position 1 Substituent cluster_pos3 Position 3 Modification Core Pyrrolidinone Core Pos1_Acetamido 4-Acetamidophenyl (Lower Activity) Core->Pos1_Acetamido Influences Activity Pos1_Amino 4-Aminophenyl (Higher Activity) Core->Pos1_Amino Influences Activity Pos3_COOH Carboxylic Acid (Lower Activity) Core->Pos3_COOH Influences Activity Pos3_Heterocycle Heterocyclic Hydrazones/Azoles (Higher Activity) Core->Pos3_Heterocycle Influences Activity Pos1_Acetamido->Pos1_Amino Deacetylation Pos3_COOH->Pos3_Heterocycle Derivatization

Antimicrobial Activity

The 5-oxopyrrolidine framework is also a promising starting point for the development of novel antimicrobial agents.[1][3] Studies have demonstrated that derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid are active against a variety of bacterial and fungal pathogens.[1]

The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

The following table summarizes the antimicrobial activity of a promising 5-oxopyrrolidine derivative against various multidrug-resistant Staphylococcus aureus strains.

Bacterial StrainMIC (µg/mL) of Compound 21Reference
Multidrug-resistant S. aureus1-8[3]
Linezolid/tedizolid-resistant S. aureus4-64[3]
Compound 21 is a 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylate derivative with a bishydrazone modification bearing 5-nitrothiophene substituents.[2]

Structure-Activity Relationship Insights:

  • Gram-Selectivity: The reported analogs generally show greater activity against Gram-positive bacteria, such as S. aureus, compared to Gram-negative pathogens.[2]

  • Role of Heterocyclic Moieties: The introduction of a 5-nitrothiophene substituent at the 3-position appears to be crucial for the observed potent and selective antimicrobial activity against multidrug-resistant S. aureus.[2][3]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for key assays are provided below.

Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Synthesis_Workflow start Substituted Aniline + Itaconic Acid reflux Reflux in Water start->reflux acid 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid reflux->acid esterification Esterification (e.g., MeOH, H2SO4) acid->esterification ester Methyl 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylate esterification->ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) ester->hydrazinolysis hydrazide 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carbohydrazide hydrazinolysis->hydrazide condensation Condensation with Aldehydes/Ketones hydrazide->condensation final_product Hydrazone/Azole Derivatives condensation->final_product

Step 1: Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • A mixture of the appropriately substituted aniline (1 equivalent) and itaconic acid (1.5 equivalents) in water is refluxed for 12 hours.

  • After cooling, the resulting precipitate is filtered, washed with water, and dried to yield the carboxylic acid derivative.[2]

Step 2: Esterification

  • The carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added.

  • The mixture is refluxed for 8-18 hours.[5]

  • After cooling, the reaction is neutralized, and the product is isolated by filtration.

Step 3: Synthesis of Hydrazide

  • The methyl ester is dissolved in a suitable solvent like propan-2-ol, and hydrazine hydrate is added.

  • The mixture is refluxed for 1.5-16 hours.[2]

  • The resulting hydrazide precipitates upon cooling and is collected by filtration.

Step 4: Synthesis of Hydrazones/Azoles

  • The hydrazide is reacted with the desired aldehyde or a dicarbonyl compound in a suitable solvent, often with an acid catalyst.

  • The reaction mixture is refluxed for several hours.

  • The final product is isolated by filtration after cooling.[2][5]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[1]

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate scaffold and its analogs represent a promising class of compounds with tunable anticancer and antimicrobial activities. The structure-activity relationship studies reveal that modifications at both the 1-position of the pyrrolidinone ring and derivatization of the carboxylate at the 3-position are critical for enhancing biological potency. Specifically, the presence of a free amino group on the 1-phenyl substituent and the introduction of heterocyclic moieties at the 3-position have been shown to significantly improve anticancer and antimicrobial efficacy.

The predictive analysis of physicochemical properties based on the position of the chloro substituent on the benzyl ring provides a rational basis for the design of analogs with improved pharmacokinetic profiles. The detailed experimental protocols included in this guide offer a standardized approach for the synthesis and evaluation of new derivatives, facilitating further research and development in this area.

Future work should focus on a more systematic exploration of substituents on the benzyl ring and a broader range of heterocyclic modifications at the 3-position to optimize both potency and selectivity. In vivo studies of the most promising candidates identified from in vitro screens will be essential to validate their therapeutic potential. This comprehensive analysis serves as a foundational resource to guide these future endeavors in the quest for novel and effective therapeutic agents.

Sources

Comparative

Validation of the Antimicrobial Efficacy of Novel Pyrrolidinone Compounds: A Comparative Guide

Executive Summary The rapid emergence of antimicrobial resistance (AMR), particularly among Gram-positive cocci such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Penicillin-Resistant Streptococcus pneumoniae...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly among Gram-positive cocci such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Penicillin-Resistant Streptococcus pneumoniae (PRSP), has critically compromised first-line beta-lactam therapies[1]. In response to this crisis, the pyrrolidinone scaffold has emerged as a highly potent pharmacophore. Novel pyrrolidinone-3-ylidenemethyl cephalosporins (e.g., BAL9141/Ceftobiprole) and 5-oxopyrrolidine derivatives have demonstrated an exceptional ability to bypass traditional resistance mechanisms[2][3].

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, objective comparison of pyrrolidinone derivatives against standard-of-care alternatives. This comparison is supported by rigorous, self-validating experimental protocols designed to ensure high-fidelity data generation in preclinical drug development.

Mechanistic Insights: Overcoming PBP2a-Mediated Resistance

Traditional beta-lactam antibiotics function by irreversibly acylating the active site serine of penicillin-binding proteins (PBPs), thereby halting peptidoglycan synthesis. However, MRSA acquires the mecA gene, which encodes PBP2a—a transpeptidase with an altered, closed active site that confers an extremely low affinity for standard beta-lactams[4].

Pyrrolidinone derivatives structurally overcome this barrier. The integration of a vinyl-pyrrolidinone moiety enhances the molecule's interaction with the PBP2a allosteric or active site. This high-affinity binding forces a conformational change, exposing the active site serine and allowing the pyrrolidinone compound to effectively inhibit cross-linking, restoring bactericidal efficacy[1][4].

MOA A mecA Gene Expression B PBP2a Production (Low Affinity for standard β-lactams) A->B C Peptidoglycan Cross-linking B->C D Bacterial Cell Wall Synthesis (MRSA Survival) C->D E Standard β-lactams (e.g., Cefotaxime) E->B Fails to bind F Novel Pyrrolidinones (e.g., BAL9141) F->B High affinity binding (Inhibition) F->C Blocks cross-linking

Fig 1. Mechanistic pathway of PBP2a inhibition by novel pyrrolidinone derivatives in MRSA.

Comparative Efficacy Profile

To objectively benchmark the performance of novel pyrrolidinones, we compare their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against established clinical therapeutics. Data indicates that pyrrolidinone cephalosporins maintain an MIC90​ of ≤4μg/mL against MRSA, vastly outperforming standard 3rd-generation cephalosporins[1][2].

Table 1: In Vitro Antimicrobial Efficacy Comparison
Compound / ClassPrimary Target Pathogen MIC50​ ( μ g/mL) MIC90​ ( μ g/mL)Pharmacodynamic Profile
BAL9141 (Pyrrolidinone Cephalosporin)MRSA / PRSP2.04.0Time-dependent bactericidal[2][5]
Compound 6 (5-oxopyrrolidine pyrazole)S. aureus / E. coli15.631.2Concentration-dependent[3]
Vancomycin (Glycopeptide Standard)MRSA1.02.0Time-dependent bactericidal
Cefotaxime (Standard 3rd-Gen β -lactam)MRSA>64.0>128.0Ineffective (Resistance)[2]
Ciprofloxacin (Fluoroquinolone)Gram-negative rods0.5>32.0High resistance variability[6]

Note: BAL9141 demonstrates robust time-dependent killing, where the Time above MIC ( T>MIC ) is the critical pharmacokinetic/pharmacodynamic (PK/PD) index driving in vivo efficacy[5].

Experimental Validation Workflows

To ensure scientific integrity, the validation of any novel pyrrolidinone compound must follow a self-validating system. The protocols below integrate internal controls to definitively rule out false positives (e.g., compound precipitation) and false negatives (e.g., inoculum effects).

Workflow A Compound Synthesis & Purification (>95% Purity) B In Vitro Susceptibility (MIC / MBC via Broth Microdilution) A->B Primary Screening C Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) B->C Active hits (MIC < 4 µg/mL) D Cytotoxicity Profiling (Mammalian Cell Lines) C->D Select bactericidal compounds E In Vivo Efficacy (Murine Infection Models) D->E High Therapeutic Index (CC50 >> MIC)

Fig 2. Self-validating experimental workflow for the evaluation of novel antimicrobial agents.

Protocol 1: Broth Microdilution Assay (MIC & MBC Determination)

Causality & Rationale: The MIC assay establishes the baseline potency of the compound. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of Ca2+ and Mg2+ are critical for maintaining bacterial outer membrane integrity, ensuring the assay accurately mimics in vivo conditions[6]. Step-by-Step Methodology:

  • Media Preparation: Prepare CAMHB and aliquot 50 μ L into a 96-well round-bottom microtiter plate.

  • Compound Dilution: Perform two-fold serial dilutions of the pyrrolidinone compound (range: 0.125 to 64 μ g/mL).

  • Inoculum Standardization: Grow the target strain (e.g., MRSA ATCC 33591) to log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL . Causality: A strictly controlled inoculum prevents the "inoculum effect," where artificially high bacterial densities deplete the drug, falsely elevating the MIC.

  • Incubation & Reading: Incubate at 35°C for 18-20 hours. The MIC is the lowest concentration with no visible growth (OD600 < 0.05).

  • MBC Determination: Plate 10 μ L from all clear wells onto drug-free agar. The MBC is the concentration that kills ≥99.9% of the initial inoculum. Self-Validation System: Include a vehicle control (e.g., 1% DMSO) to confirm the solvent does not inhibit bacterial growth. Use S. aureus ATCC 29213 as a Quality Control (QC) strain to verify the assay's dynamic range against known standards.

Protocol 2: Time-Kill Kinetics

Causality & Rationale: MIC only measures growth inhibition. Time-kill assays are mandatory to differentiate bacteriostatic from bactericidal activity and to determine if the killing is time-dependent (characteristic of pyrrolidinone cephalosporins) or concentration-dependent[5]. Step-by-Step Methodology:

  • Exposure: Inoculate 1×106 CFU/mL of bacteria into flasks containing the pyrrolidinone compound at 0.5x, 1x, 4x, and 10x the determined MIC.

  • Sampling: Remove 100 μ L aliquots at t=0,2,4,8, and 24 hours.

  • Quenching & Plating: Serially dilute the aliquots in cold 0.9% saline to immediately halt drug action, then plate on agar.

  • Analysis: Plot log10​CFU/mL versus time. Self-Validation System: A compound is strictly defined as bactericidal only if it achieves a ≥3log10​ reduction (99.9% kill) relative to the starting inoculum. A growth control flask (no drug) must reach the exponential phase to validate baseline bacterial viability.

Protocol 3: Mammalian Cytotoxicity Profiling

Causality & Rationale: In vitro antimicrobial efficacy is irrelevant if the compound lacks a therapeutic window. Profiling against mammalian cells ensures the compound targets bacterial-specific machinery (like PBP2a) without disrupting host cell membranes. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) or HEK293 (nephrotoxicity model) cells at 1×104 cells/well in a 96-well plate.

  • Treatment: Expose cells to the pyrrolidinone compound at concentrations up to 100 μ g/mL for 48 hours.

  • Viability Assay: Add MTT reagent or CellTiter-Glo. Measure absorbance/luminescence to quantify metabolic activity.

  • Therapeutic Index (TI) Calculation: Calculate the CC50​ (concentration toxic to 50% of cells). The TI is calculated as CC50​/MIC . Self-Validation System: Include a positive control for cytotoxicity (e.g., Triton X-100) to define the maximum cell death baseline. A viable drug candidate must exhibit a TI > 10.

Conclusion

Pyrrolidinone derivatives, particularly pyrrolidinone-3-ylidenemethyl cephalosporins, represent a structurally validated solution to mecA-mediated resistance in MRSA and PRSP. By utilizing high-affinity PBP2a binding mechanisms, these compounds restore the bactericidal efficacy lost by traditional beta-lactams. The rigorous, self-validating protocols outlined in this guide ensure that drug development professionals can accurately benchmark these novel scaffolds against existing clinical standards, paving the way for the next generation of life-saving antimicrobials.

References

  • Zbinden R, et al. "In Vitro Activities of BAL9141, a Novel Broad-Spectrum Pyrrolidinone Cephalosporin, against Gram-Negative Nonfermenters." nih.gov.
  • Hebeisen P, et al. "In Vitro and In Vivo Properties of Ro 63-9141, a Novel Broad-Spectrum Cephalosporin with Activity against Methicillin-Resistant Staphylococci." nih.gov.
  • Andes D, Craig WA. "In Vivo Pharmacodynamics of Ceftobiprole against Multiple Bacterial Pathogens in Murine Thigh and Lung Infection Models." asm.org.
  • Muller-Serieys C, et al. "Use of Monte Carlo Simulations To Select Therapeutic Doses and Provisional Breakpoints of BAL9141." asm.org.
  • Klimienė I, et al. "Synthesis and antibacterial evaluation of novel 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives." lmaleidykla.lt.
  • Al-Karmalawy AA, et al. "A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA)." mdpi.com.

Sources

Validation

Comparative Analysis of 5-Oxopyrrolidine Derivatives: Anticancer Potential, Mechanisms, and Experimental Validation

The 5-oxopyrrolidine (pyrrolidin-2-one) scaffold is a highly versatile pharmacophore in medicinal chemistry. Due to its unconstrained ring conformation, it serves as an excellent foundational core for designing hybrid mo...

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Author: BenchChem Technical Support Team. Date: March 2026

The 5-oxopyrrolidine (pyrrolidin-2-one) scaffold is a highly versatile pharmacophore in medicinal chemistry. Due to its unconstrained ring conformation, it serves as an excellent foundational core for designing hybrid molecules with targeted biological activities[1]. Recently, structural modifications of this core have yielded several novel derivatives with potent, selective anticancer properties.

This guide provides an objective, data-driven comparison of the three most promising classes of 5-oxopyrrolidine derivatives: Rhopaladin Analogs , Thienyl Bis-hydrazones , and Diphenylamine Carbohydrazides . By analyzing their structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols, this document serves as a comprehensive resource for drug development professionals.

Structural-Activity Relationship (SAR) & Efficacy Profiles

The anticancer efficacy of 5-oxopyrrolidine derivatives is highly dependent on the functional groups attached to the core ring. The introduction of specific moieties dictates the compound's kinase affinity, cellular permeability, and overall cytotoxicity.

A. Rhopaladin Analogs (e.g., RPDPRH)

Derived from marine alkaloids, 4-arylidene-5-oxopyrrolidine derivatives like RPDPRH have been synthesized to target hepatocellular carcinoma (HCC) and cervical cancer[2].

  • SAR Insight: The inclusion of a 4-(4-chlorobenzylidene) and 2-(4-chlorostyryl) moiety significantly enhances anti-proliferative activity.

  • Performance: RPDPRH demonstrates an IC50 of 12.36 μM against HepG2 cells, which is comparable to the clinical standard, Cisplatin[2]. Crucially, it exhibits extremely low toxicity to normal liver cells (LO2 IC50 = 243.2 μM), providing a wide therapeutic window[2].

B. Thienyl Bis-hydrazones (e.g., Compound 20)

Synthesized via the modification of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, these derivatives feature free amino groups and heterocyclic fragments[3].

  • SAR Insight: The transition from an acetylamino fragment to a free amino group, combined with 2-thienyl or 5-nitrothienyl substitutions, drastically lowers cytotoxicity toward non-cancerous cells while maximizing targeted tumor suppression[3].

  • Performance: Compound 20 is a potent dual inhibitor of EGFR (IC50 = 0.19 μM) and HER2 (IC50 = 0.07 μM), showing profound efficacy against A549 human lung adenocarcinoma cells[4].

C. Diphenylamine Carbohydrazides (e.g., Compound 12)

These hybrid molecules fuse the 5-oxopyrrolidine core with diphenylamine and substituted naphthalene rings[1].

  • SAR Insight: The introduction of hydroxyl substituents (specifically the 2-hydroxynaphthalenylmethylene group in Compound 12) optimizes hydrogen bonding within the active sites of target kinases[1].

  • Performance: Compound 12 acts as a multikinase inhibitor (targeting SCR and BRAF) and effectively suppresses tumor growth in both 2D monolayers and 3D spheroid models of melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231)[1].

Quantitative Efficacy Comparison

The following table summarizes the experimental in vitro data comparing these derivatives against their respective primary targets.

Derivative ClassLead CompoundPrimary MechanismTarget Cancer Cell LineIC50 (μM)Normal Cell Toxicity (Selectivity)
Rhopaladin Analog RPDPRHBax/Bcl-2 ModulationHepG2 (Hepatocellular)12.36Low (LO2 IC50: 243.2 μM)
Thienyl Bis-hydrazone Compound 20EGFR / HER2 InhibitionA549 (Lung Adenocarcinoma)0.19*Low (HAEC1-KT viable at 100 μM)
Carbohydrazide Compound 12SCR / BRAF InhibitionIGR39 (Melanoma)< 10.0Moderate

*Note: Value represents enzymatic IC50 for EGFR inhibition.

Mechanistic Pathway Divergence

Despite sharing the same core scaffold, the distinct functionalizations of these derivatives route them into entirely different apoptotic and inhibitory pathways. The logical relationships between the structural classes, their molecular targets, and the resulting phenotypic outcomes are visualized below.

G Scaffold 5-Oxopyrrolidine Core Scaffold Rhopaladin Rhopaladin Analogs (e.g., RPDPRH) Scaffold->Rhopaladin Carbohydrazide Diphenylamine Carbohydrazides Scaffold->Carbohydrazide BisHydrazone Thienyl Bis-hydrazones (e.g., Cmpd 20) Scaffold->BisHydrazone BaxBcl2 Upregulate Bax & Downregulate Bcl-2 Rhopaladin->BaxBcl2 Kinase Dual SCR / BRAF Inhibition Carbohydrazide->Kinase EGFR EGFR / HER2 Inhibition BisHydrazone->EGFR Apoptosis Apoptosis in HCC (HepG2) BaxBcl2->Apoptosis Melanoma Cytotoxicity in 3D (IGR39, MDA-MB-231) Kinase->Melanoma Lung Growth Arrest in Lung Cancer (A549) EGFR->Lung

Figure 1: Mechanistic divergence of 5-oxopyrrolidine derivatives into distinct anticancer pathways.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives relies on self-validating experimental systems. The following protocols detail the methodologies used to generate the comparative data, explaining the causality behind each procedural step.

Protocol 1: 2D Cytotoxicity Profiling (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt into an insoluble formazan product by active mitochondrial dehydrogenases. This provides a direct, quantifiable proxy for cellular metabolic activity and, by extension, cell viability[2]. Self-Validating System: The protocol mandates a solvent control (0.1% DMSO) to rule out vehicle-induced toxicity, and a positive control (Cisplatin) to benchmark the relative potency of the novel derivatives[2].

  • Cell Seeding: Seed target cancer cells (e.g., HepG2, A549) at a density of 5×103 to 1×104 cells/well in a 96-well plate. Rationale: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion and recovery.

  • Compound Treatment: Aspirate media and apply serial dilutions of the 5-oxopyrrolidine derivatives (ranging from 1 μM to 100 μM). Include untreated controls and Cisplatin-treated wells. Incubate for 72 hours.

  • Metabolic Labeling: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization & Quantification: Carefully remove the culture media. Dissolve the formazan crystals in 150 μL of DMSO per well. Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: 3D Tumor Spheroid Viability Assay

Causality: Standard 2D monolayers fail to replicate the complex extracellular matrix, cell-cell interactions, and hypoxic cores characteristic of solid tumors. 3D spheroids are utilized to evaluate the true tissue penetration and efficacy of compounds like the diphenylamine carbohydrazides, which often show differential activity in 3D versus 2D environments[1]. Self-Validating System: Spheroid integrity is visually confirmed via brightfield microscopy prior to the addition of viability reagents, ensuring that any structural collapse is drug-induced rather than an artifact of poor initial seeding.

  • Spheroid Formation: Seed cells into ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge the plates at 1000 rpm for 10 minutes to promote cellular aggregation.

  • Maturation: Incubate for 3–5 days until spheroids form a dense, uniform core reaching approximately 300–400 μm in diameter.

  • Drug Penetration: Expose the mature spheroids to the test compounds at concentrations bracketing the established 2D IC50 values. Incubate for an additional 72 hours.

  • Viability Readout: Utilize an ATP-based luminescent assay (e.g., CellTiter-Glo 3D). Since ATP is strictly proportional to the number of viable cells and the lysis buffer is optimized for 3D penetration, this provides a highly accurate viability metric. Measure luminescence using a plate reader.

Protocol 3: Apoptosis Detection via Annexin V/PI Flow Cytometry

Causality: To distinguish between cytostatic growth arrest and true cytotoxic apoptosis (as seen with RPDPRH[2]), researchers must monitor phosphatidylserine (PS) externalization. Self-Validating System: The dual-staining methodology inherently validates the mechanism of cell death. Annexin V+/PI- indicates early apoptosis (intact membrane, flipped PS), while Annexin V+/PI+ indicates late apoptosis. This prevents the misclassification of necrotic cell death (Annexin V-/PI+) as an apoptotic event.

  • Induction: Treat cells with the derivative at concentrations of 1/2×IC50​ , IC50​ , and 2×IC50​ for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells using an enzyme-free dissociation buffer to preserve cell surface PS integrity.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples via flow cytometry within 1 hour, capturing a minimum of 10,000 events per sample. Gate out cellular debris using Forward Scatter (FSC) and Side Scatter (SSC) profiles.

Conclusion

The 5-oxopyrrolidine scaffold is not a monolithic entity but a highly tunable platform for anticancer drug discovery. As demonstrated, minor structural modifications—such as the integration of arylidene groups (Rhopaladins), thienyl rings (Bis-hydrazones), or substituted naphthalenes (Carbohydrazides)—drastically alter the compound's molecular target, shifting the mechanism of action from Bax/Bcl-2 apoptotic modulation to potent kinase inhibition (EGFR/HER2, SCR/BRAF). Future drug development should leverage 3D spheroid models early in the pipeline to accurately predict the in vivo penetration and efficacy of these promising derivatives.

References

  • Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - Frontiers in Chemistry -[Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - National Center for Biotechnology Information (PMC) -[Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - MDPI -[Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - KTU ePubl -[Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchGate -[Link]

Sources

Comparative

Comparative Cross-Reactivity and Metabolic Stability Guide: Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (MCBOPC)

Executive Summary Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (MCBOPC) is a highly functionalized synthetic intermediate and privileged pharmacophore. The 5-oxopyrrolidine ring is a versatile, non-planar sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (MCBOPC) is a highly functionalized synthetic intermediate and privileged pharmacophore. The 5-oxopyrrolidine ring is a versatile, non-planar scaffold frequently utilized in medicinal chemistry to target complex protein-protein interactions (PPIs) [1][1]. However, the incorporation of the 3-chlorobenzyl moiety introduces unique physicochemical properties that drastically alter the molecule's off-target binding profile and metabolic fate.

This guide objectively compares MCBOPC against two structural alternatives—an Unchlorinated Analog (Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate) and an Aliphatic Analog (a Piracetam-like scaffold)—providing researchers with self-validating protocols and experimental data to navigate cross-reactivity and metabolic liabilities during lead optimization.

Structural Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does in biological assays, rather than just observing the output. The structural features of MCBOPC dictate a delicate balance between target affinity and off-target promiscuity.

The Halogen Bonding Paradox

The addition of the 3-chlorobenzyl group is typically a deliberate design choice to enhance lipophilicity and occupy hydrophobic pockets. However, the covalently bound chlorine atom features a highly directional, positively charged electrostatic region known as the σ-hole. This enables Halogen Bonding (XB) with electron-rich Lewis bases, such as the backbone carbonyl oxygens of off-target kinases or GPCRs [2][2].

  • The Causality: While XB can increase affinity for a primary target, it disproportionately increases the risk of cross-reactivity across the kinome compared to unhalogenated analogs. The highly directional nature of the σ-hole allows MCBOPC to "lock" into off-target active sites that the unchlorinated analog would passively exit.

Metabolic Stability & Arene Oxide Shielding

A common liability of benzyl-pyrrolidone architectures is their susceptibility to Cytochrome P450 (CYP450)-mediated oxidation, which can yield electrophilic arene oxides. These transient reactive intermediates can covalently bind to hepatic proteins, leading to idiosyncratic toxicity.

  • The Causality: Counterintuitively, the electron-withdrawing nature of the 3-chloro substituent actually protects the aromatic ring from rapid CYP450-mediated epoxidation. By deactivating the ring toward electrophilic aromatic oxidation, MCBOPC demonstrates a lower reactive metabolite burden than its unchlorinated counterpart, necessitating precise trapping assays to quantify this advantage [3][3].

Experimental Protocols (Self-Validating Systems)

To objectively evaluate these compounds, we employ two self-validating experimental workflows. Every step is designed to eliminate false positives and ensure data integrity.

Protocol 1: High-Throughput Kinase/GPCR Cross-Reactivity Profiling

This protocol evaluates the promiscuity driven by the halogenated scaffold.

  • Compound Preparation: Prepare 10 mM stock solutions of MCBOPC and analogs in LC-MS grade DMSO. Perform a 10-point serial dilution.

  • Primary Screening (TR-FRET): Incubate compounds at a 10 µM screening concentration against a panel of 50 representative kinases and GPCRs. Rationale: 10 µM is a stringent threshold to capture weak, halogen-bond-driven off-target interactions.

  • Orthogonal Validation (SPR): Any target showing >50% inhibition is advanced to Surface Plasmon Resonance (SPR). Rationale: SPR validates direct, reversible binding, acting as a self-validating step to eliminate false positives caused by compound aggregation or assay interference.

G Start MCBOPC Scaffold Panel High-Throughput Panel (Kinases & GPCRs) Start->Panel Primary Primary Hit ID (>50% Inhibition) Panel->Primary Dose Dose-Response (IC50 Determination) Primary->Dose SPR Orthogonal Validation (SPR Binding) Dose->SPR Selectivity Selectivity Profiling (S-Score Calculation) SPR->Selectivity

Workflow for high-throughput cross-reactivity profiling and SPR hit triage.
Protocol 2: Isotope-Labeled Glutathione (GSH) Trapping Assay

This protocol quantifies the formation of reactive electrophilic intermediates.

  • Microsomal Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL) and an NADPH regenerating system at 37°C for 60 minutes.

  • Isotope Trapping: Add a 1:1 equimolar mixture of unlabeled GSH and 13C2/15N-labeled GSH (GSX) prior to incubation. Rationale: Endogenous microsomal matrix noise often produces false positive MS peaks. The isotopic doublet (a distinct mass difference of 3 Da) ensures that only true reactive adducts are identified [3][3].

  • Quenching: Terminate the reaction with ice-cold acetonitrile (1:3 v/v) and centrifuge at 14,000 rpm to precipitate proteins.

  • UHPLC-MS/MS Detection: Analyze the supernatant using ultra-high-pressure liquid chromatography coupled to a triple quadrupole mass spectrometer. Utilize constant neutral loss scanning (129 Da) to selectively detect GSH conjugates.

G Drug MCBOPC Incubation (Human Liver Microsomes) CYP CYP450 Oxidation (Phase I Metabolism) Drug->CYP Reactive Electrophilic Intermediate (Arene Oxide/Epoxide) CYP->Reactive Adduct Stable GSH-Adduct (Isotopic Doublet) Reactive->Adduct Nucleophilic Attack GSH 1:1 GSH/13C-GSH (Isotope Trapping) GSH->Adduct LCMS UHPLC-MS/MS (Neutral Loss Scanning) Adduct->LCMS

CYP450-mediated metabolic activation and isotope-labeled GSH trapping workflow.

Comparative Performance Data

The following tables summarize the experimental outputs, highlighting the trade-offs between halogen-driven promiscuity and metabolic stability.

Table 1: Off-Target Cross-Reactivity Panel

Data represents the number of off-target hits (>50% inhibition at 10 µM) across a standard 50-kinase and 50-GPCR screening panel.

CompoundScaffold TypeOff-Target Kinase HitsOff-Target GPCR HitsPromiscuity Score (S-Score)
MCBOPC 3-Chlorobenzyl Pyrrolidone4 / 503 / 500.14
Analog A Benzyl Pyrrolidone (Unchlorinated)1 / 501 / 500.04
Analog B Aliphatic Pyrrolidone (Piracetam-like)0 / 500 / 500.00

Insight: MCBOPC exhibits a higher cross-reactivity rate (S-Score = 0.14) compared to the unchlorinated analog, directly attributable to the halogen bonding capabilities of the 3-chloro substituent engaging with off-target active site residues.

Table 2: Microsomal Stability & Reactive Metabolite Trapping

Data derived from Human Liver Microsome (HLM) incubations and UHPLC-MS/MS isotopic GSH trapping.

CompoundHLM CLint (µL/min/mg)T1/2 (min)Reactive Metabolite RiskGSH Adduct Peak Area (Relative)
MCBOPC 45.215.3Moderate1.00 (Baseline)
Analog A 68.510.1High2.45
Analog B < 5.0> 120LowNot Detected

Insight: While MCBOPC is more promiscuous in receptor binding (Table 1), it is significantly more metabolically stable than the unchlorinated Analog A. The electron-withdrawing chlorine atom deactivates the benzyl ring, reducing the formation of reactive arene oxides by nearly 60% (Relative peak area 1.00 vs 2.45).

References

  • Title: Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Halogen bonding—a novel interaction for rational drug design? Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry Source: Analytical Chemistry / PubMed URL: [Link]

Sources

Validation

A Comparative Benchmarking Guide to Pyrrolidinone Synthesis: Established Protocols vs. Modern Methodologies

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and specialized polymers.[1] The enduring importance of this f...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and specialized polymers.[1] The enduring importance of this five-membered lactam has driven continuous innovation in its synthesis. This guide provides an in-depth comparison of a traditional, industrially significant method—the reaction of γ-butyrolactone with amines—against a modern, green-by-design multicomponent reaction strategy. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to guide researchers in selecting the optimal synthetic approach for their specific needs.

I. The Established Cornerstone: Synthesis from γ-Butyrolactone

The reaction of γ-butyrolactone (GBL) with primary amines is a robust and well-established method for producing N-substituted 2-pyrrolidinones. This approach is valued for its simplicity and the use of readily available starting materials. Industrially, this reaction is often performed at high temperatures (250-290°C) and pressures (8.0-16.0 MPa), frequently in the absence of a catalyst, to drive the reaction to completion.[2][3]

Mechanistic Rationale

The underlying chemistry involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone. This results in a ring-opening to form a γ-hydroxyamide intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen on the terminal hydroxyl group, followed by dehydration, yields the thermodynamically stable five-membered pyrrolidinone ring. The harsh reaction conditions are necessary to overcome the activation energy for both the initial ring-opening and the final dehydration step.

Representative Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone

This protocol is adapted from the first stage of the synthesis of N-vinyl-2-pyrrolidone and represents a milder, more accessible variation of the GBL-amine reaction.[4]

Materials:

  • γ-Butyrolactone (GBL)

  • Monoethanolamine (MEA)

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charge the flask with γ-butyrolactone and monoethanolamine in a 1:1 molar ratio.

  • Flush the apparatus with nitrogen gas.

  • Heat the reaction mixture to 150-200°C with vigorous stirring.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by TLC or GC-MS for the disappearance of starting materials.

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting N-(2-hydroxyethyl)-2-pyrrolidone can be purified by vacuum distillation.

This established method, while reliable, often requires high energy input and can have a limited substrate scope, particularly with more complex or thermally sensitive amines.

II. The Modern Challenger: Multicomponent Reactions (MCRs)

Multicomponent reactions, wherein three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have emerged as a powerful strategy in modern organic synthesis.[5] These reactions are highly atom-economical and often align with the principles of green chemistry by reducing waste and simplifying purification steps.[6]

Mechanistic Rationale

A common MCR for pyrrolidinone synthesis involves the reaction of an amine, an aldehyde, and an activated alkyne (like diethyl acetylenedicarboxylate - DEAD). The reaction is often catalyzed by a mild acid, such as citric acid, and can be promoted by ultrasound irradiation.[3][7] The plausible mechanism proceeds as follows:

  • Imine Formation: The amine and aldehyde condense to form an imine, with the release of water.

  • Michael Addition: The imine nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of DEAD.

  • Proton Transfer & Tautomerization: A series of proton transfers and tautomerization events occur.

  • Intramolecular Cyclization: The enamine intermediate undergoes an intramolecular cyclization to form the pyrrolidinone ring.

MCR_Mechanism

Caption: Simplified workflow of a multicomponent reaction for pyrrolidinone synthesis.

Representative Experimental Protocol: Ultrasound-Promoted Synthesis of Substituted 3-Pyrrolin-2-ones

This protocol is based on the work of Ramazani and co-workers, highlighting a green and efficient MCR approach.[3][7]

Materials:

  • Aniline (or other primary amine)

  • Aromatic aldehyde

  • Diethyl acetylenedicarboxylate (DEAD)

  • Citric acid

  • Ethanol

  • Reaction vessel suitable for ultrasound irradiation

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, dissolve the aniline (1 mmol), the aromatic aldehyde (1 mmol), and citric acid (2 mmol) in ethanol (2 mL).

  • Place the vessel in an ultrasonic bath and irradiate at room temperature for 3 hours to facilitate imine formation.

  • Add diethyl acetylenedicarboxylate (1 mmol) to the reaction mixture.

  • Continue ultrasound irradiation, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion (typically within 30-60 minutes after DEAD addition), remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization, avoiding the need for column chromatography.

III. Head-to-Head Comparison: Performance and Practicality

To provide a clear benchmark, the following table summarizes the key performance indicators of the two methodologies.

FeatureEstablished Method (GBL + Amine)New Method (Multicomponent Reaction)
Reaction Conditions High temperature (150-300°C), high pressure (up to 180 bar)[8][9]Room temperature, atmospheric pressure[3][7]
Reaction Time 2-4 hours (lab scale) to several hours (industrial)[4][10]3.5 - 4 hours (including imine formation)[7]
Catalyst Often none, or simple catalysts[2]Mild, green catalyst (e.g., citric acid)[3][7]
Solvent Often neat (no solvent) or water[2][8]Green solvent (e.g., ethanol)[3][7]
Yields Good to excellent (often >90%)[10]Good to excellent (typically 80-95%)[7]
Atom Economy Moderate (loss of water)High (most atoms incorporated into the final product)
Work-up/Purification Distillation (energy-intensive)Simple filtration/recrystallization[7]
Substrate Scope Generally limited to less complex, thermally stable aminesBroad, tolerates a wide range of functional groups
Green Chemistry Poor (high energy use)Excellent (mild conditions, green solvent, high atom economy)

Workflow_Comparison

Caption: Comparative experimental workflows for established vs. new pyrrolidinone synthesis.

IV. Conclusion for the Modern Researcher

The traditional synthesis of pyrrolidinones from γ-butyrolactone remains a viable and important method, especially for large-scale production of simple, unfunctionalized N-substituted derivatives. Its primary drawbacks are the harsh, energy-intensive conditions and a potentially limited scope for delicate substrates.

In contrast, modern multicomponent reactions offer a paradigm shift towards efficiency and sustainability. For researchers in drug discovery and development, the ability to rapidly generate libraries of complex, functionalized pyrrolidinones from simple starting materials under mild, environmentally friendly conditions is a significant advantage.[5] The high yields, operational simplicity, and alignment with green chemistry principles make MCRs an attractive and often superior choice for contemporary synthetic challenges. While the cost of some starting materials for MCRs, like diethyl acetylenedicarboxylate, may be higher than GBL, the savings in energy, time, and purification often offset this difference, particularly in a research and development setting.

Ultimately, the choice of method will depend on the specific target molecule, the required scale, and the available resources. However, the data strongly suggests that for the synthesis of diverse and complex pyrrolidinone derivatives, modern multicomponent strategies represent a more versatile, efficient, and sustainable path forward.

References

  • Wong, Y.-C., Parthasarathy, K., & Cheng, C.-H. (2009). Cobalt-catalyzed regioselective synthesis of pyrrolidinone derivatives by reductive coupling of nitriles and acrylamides. Journal of the American Chemical Society, 131(51), 18252–18253. [Link]

  • Taylor & Francis Online. (2022). Green and Efficient Synthesis of Novel Polysubstituted 2-Pyrrolidinones under Catalyst and Solvent-Free Conditions. [Link]

  • RSC Publishing. (2013). Highly efficient transformation of levulinic acid into pyrrolidinones by iridium catalysed transfer hydrogenation. Chemical Communications. [Link]

  • Organic Chemistry Portal. Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. [Link]

  • Wiley Online Library. (2023). Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. ChemSusChem. [Link]

  • ACS Publications. (2009). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Journal of the American Chemical Society. [Link]

  • PubMed. (2025). Cobalt-Catalyzed Alkene Alkylarylation: Access to Pyrrolidinones. Organic Letters. [Link]

  • RSC Publishing. (2016). One-pot synthesis of pyrrolidones from levulinic acid and amines/nitroarenes/nitriles over the Ir-PVP catalyst. Green Chemistry. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • ACS Publications. (2015). Cobalt Catalysis Involving π Components in Organic Synthesis. Chemical Reviews. [Link]

  • RSC Publishing. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Advances. [Link]

  • RSC Publishing. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. [Link]

  • National Institutes of Health. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]

  • Google Patents. CN1258528C - Method for the production of 2-pyrrolidone.
  • Google Patents. US7164031B2 - Method for the production of 2-pyrrolidone.
  • Wiley Online Library. (2025). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (2001). Development of a New Production Process for N Vinyl2Pyrrolidone. [Link]

  • bioRxiv. (2025). Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate

1. Executive Summary & Mechanistic Hazard Assessment Handling novel halogenated heterocyclic compounds requires a predictive, mechanistic approach to laboratory safety.

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Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary & Mechanistic Hazard Assessment Handling novel halogenated heterocyclic compounds requires a predictive, mechanistic approach to laboratory safety. Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (CAS: 1355334-55-2) is a specialized synthetic intermediate utilized in advanced drug development and medicinal chemistry[1]. Because specific, long-term toxicological data for novel intermediates is often limited, we must infer operational risks directly from its molecular architecture to ensure absolute safety:

  • 3-Chlorobenzyl Moiety: Halogenated aromatic rings are highly lipophilic. This property allows them to rapidly penetrate the stratum corneum (the outer layer of skin), acting as a vector for systemic absorption. It also presents an acute risk of skin sensitization and long-term aquatic toxicity.

  • 5-Oxopyrrolidine (Lactam) Core: Lactam rings can act as mild-to-moderate electrophiles, potentially causing irritation to mucous membranes, eyes, and the respiratory tract upon exposure to dust or aerosols.

  • Methyl Ester Group: Esters are susceptible to hydrolysis under strongly acidic or basic conditions. This hydrolysis could release methanol and the corresponding carboxylic acid, necessitating strict environmental controls during storage and reaction setups.

2. Personal Protective Equipment (PPE) Matrix To mitigate the mechanistic risks identified above, laboratory personnel must adhere to strict PPE protocols compliant with OSHA standard 29 CFR 1910.132[2]. The following matrix outlines the required equipment and the scientific rationale for each selection.

Body ZoneRecommended PPEMaterial SpecificationMechanistic Rationale
Eyes/Face Chemical safety goggles or full-face shieldPolycarbonate lenses with anti-fog coatingProtects against micro-droplets and dust; prevents ocular absorption of lipophilic chlorobenzyl derivatives.
Hands Double-layered chemical glovesInner: Nitrile (0.1 mm) Outer: Neoprene or Butyl rubber (0.3 mm)Nitrile provides tactile dexterity; Neoprene/Butyl offers superior chemical resistance against halogenated organic permeation.
Body Flame-retardant (FR) lab coat & chemical apronTyvek® or FR-treated cottonPrevents dermal exposure; the apron blocks accidental spills from reaching the torso during solvent transfer.
Respiratory NIOSH-approved N95/P100 respirator or PAPRParticulate filter (P100) with organic vapor (OV) cartridgeMitigates inhalation of airborne particulates during weighing or organic vapors during solvent evaporation.

3. Standard Operating Procedure: Safe Handling & Transfer The following protocol is designed as a self-validating system: each step includes a verification check to ensure the environment remains controlled before proceeding.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm).

  • Validation: Perform a "tissue paper test" at the sash opening. If the paper is not actively drawn inward, abort the procedure and contact facilities maintenance.

Step 2: Static-Free Weighing

  • Action: Halogenated organics in powder form can generate static charges, leading to aerosolization. Use an anti-static weighing boat and a static-eliminating ionizer inside the balance enclosure.

  • Validation: Observe the powder during transfer; if it clings aggressively to the spatula, increase the ionizer output before proceeding.

Step 3: Inert Transfer & Solubilization

  • Action: Transfer the pre-weighed reagent into a dry reaction flask. Purge the system with an inert gas (Nitrogen or Argon) to prevent ambient moisture from initiating ester hydrolysis. Slowly add the designated solvent (e.g., anhydrous DMF or DCM) using a glass syringe.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and surrounding surfaces with a solvent compatible with halogenated organics (e.g., isopropanol), followed by a mild detergent solution.

HandlingWorkflow Start 1. Fume Hood Setup Verify 80-100 fpm PPE 2. PPE Verification Double Gloves, Goggles Start->PPE Weighing 3. Static-Free Weighing Use Ionizer & Enclosure PPE->Weighing Transfer 4. Inert Transfer Purge with N2/Ar Weighing->Transfer Cleanup 5. Decontamination Isopropanol Wipe-Down Transfer->Cleanup

Operational workflow for the safe handling and transfer of halogenated pyrrolidine derivatives.

4. Spill Response & Environmental Disposal Plan In the event of a spill, immediate containment is critical to prevent environmental contamination and respiratory exposure. Disposal must strictly adhere to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management[3].

Step 1: Assessment & Isolation

  • Action: Immediately restrict access to the spill area. If the spill exceeds 50 g or ventilation is compromised, evacuate the lab and trigger the emergency response system.

Step 2: Containment

  • Solid Spill: Lightly mist the powder with water (if chemically compatible with the active reaction) or cover with wet paper towels to suppress dust generation.

  • Liquid Spill (Solubilized): Surround and cover the spill with an inert absorbent material such as diatomaceous earth or vermiculite. Never use combustible absorbents like sawdust for halogenated compounds.

Step 3: Collection & Surface Neutralization

  • Action: Using non-sparking tools, scoop the absorbed mixture into a rigid, high-density polyethylene (HDPE) container. Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any potential acidic byproducts, followed by a thorough water rinse.

Step 4: Waste Segregation

  • Action: Label the container explicitly as "Halogenated Organic Waste: Contains Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate." Store in a secondary containment tray in a ventilated accumulation area.

  • Validation: Ensure this waste stream is never mixed with non-halogenated solvents, as cross-contamination severely complicates incineration and violates EPA disposal protocols.

SpillResponse Spill Spill Detected Isolate Area Assess Assess Size & State (<50g or >50g) Spill->Assess Solid Solid Spill: Mist to prevent dust Assess->Solid Liquid Liquid Spill: Use inert absorbent Assess->Liquid Collect Collect in HDPE container with non-sparking tools Solid->Collect Liquid->Collect Dispose Segregate as Halogenated Organic Waste Collect->Dispose

Decision matrix and procedural logic for chemical spill containment and waste segregation.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment". United States Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste". United States Environmental Protection Agency.[Link]

  • Axonator. "EPA Hazardous Waste Management Regulatory Framework". Axonator Compliance Guidelines.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate
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